molecular formula C15H10BrNO2 B1683070 VU0119498 CAS No. 79183-37-2

VU0119498

货号: B1683070
CAS 编号: 79183-37-2
分子量: 316.15 g/mol
InChI 键: DELLOEULSHGYCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). Neuroprotective agent. Active in vitro.>VU0119498 is a M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). This compound is a neuroprotective agent.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(4-bromophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLOEULSHGYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of VU0119498 at the M1 Muscarinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 has been identified as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. As a PAM, this compound does not directly activate the M1 receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This technical guide provides a comprehensive overview of the mechanism of action of this compound at the M1 receptor, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a pan-Gq mAChR PAM, potentiating the responses of M1, M3, and M5 receptors to acetylcholine.[1] It exhibits no activity at the Gi/o-coupled M2 and M4 receptors.[1] This selectivity for the Gq-coupled subtypes is a critical aspect of its pharmacological profile. By binding to an allosteric site, a location on the receptor distinct from the orthosteric ACh binding site, this compound induces a conformational change in the M1 receptor that enhances the binding and/or signaling of ACh.

Quantitative Data Summary

ParameterReceptor SubtypeSpeciesCell LineAssay TypeValue (µM)Reference
EC50 (Potentiation of ACh)M1RatCHOCalcium Mobilization6.1[2]
EC50 (Potentiation of ACh)M1HumanCHOCalcium Mobilization6.04[1]
EC50 (Potentiation of ACh)M3HumanCHOCalcium Mobilization6.38[1]
EC50 (Potentiation of ACh)M5HumanCHOCalcium Mobilization4.08[1]
EC50 (Agonist activity)M1Not SpecifiedNot SpecifiedNot Specified3.1[3]

Signaling Pathways Modulated by this compound at M1 Receptors

The primary signaling cascade activated by the M1 receptor is the Gαq/11 pathway. As a PAM, this compound enhances ACh's ability to initiate this cascade.

Canonical Gαq/11 Signaling Pathway

Activation of the M1 receptor by ACh, potentiated by this compound, leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq Gαq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates CellularResponse Cellular Response Downstream->CellularResponse

Canonical M1 Receptor Gαq/11 Signaling Pathway
Potential Non-Canonical Signaling

While the Gαq/11 pathway is the primary signaling route for M1 receptors, research on other M1 modulators suggests potential for biased signaling, where a ligand may preferentially activate certain downstream pathways over others. These can include:

  • ERK Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a downstream target of many GPCRs and is involved in cell proliferation, differentiation, and survival. While M1 receptor activation can lead to ERK phosphorylation, specific data on the effect of this compound on this pathway is currently lacking.

  • β-Arrestin Recruitment: β-arrestins are proteins that play a key role in GPCR desensitization and can also initiate their own signaling cascades. The recruitment of β-arrestin to the M1 receptor can be modulated by different ligands. However, there is no specific data available on whether this compound influences β-arrestin recruitment to the M1 receptor.

  • Ion Channel Modulation: M1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability. For example, M1 receptor activation has been shown to inhibit certain potassium channels, leading to neuronal depolarization. Specific electrophysiological studies on the effects of this compound on ion channels in M1-expressing cells are needed to confirm its impact.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for the M1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled antagonist, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled antagonist (typically at or near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start PrepMembranes Prepare M1-expressing cell membranes Start->PrepMembranes SetupReaction Set up reaction: Membranes + [3H]-NMS + this compound PrepMembranes->SetupReaction Incubate Incubate to equilibrium SetupReaction->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Determine IC50 and calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the potentiation of ACh-induced intracellular calcium release by this compound.

Objective: To determine the EC₅₀ of this compound for the potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.

Materials:

  • A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Acetylcholine (ACh).

  • This compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and incubate for a short period.

  • ACh Stimulation and Measurement: Add a fixed, sub-maximal concentration of ACh (typically the EC₂₀) to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is determined by non-linear regression analysis.

Calcium_Mobilization_Workflow Start Start PlateCells Plate M1-expressing cells Start->PlateCells LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye WashCells Wash cells LoadDye->WashCells AddPAM Add varying concentrations of this compound WashCells->AddPAM Stimulate Stimulate with ACh (EC20) AddPAM->Stimulate MeasureFluorescence Measure fluorescence intensity Stimulate->MeasureFluorescence Analyze Data Analysis: Determine EC50 for potentiation MeasureFluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow

Conclusion

This compound is a valuable research tool for studying the therapeutic potential of M1 receptor positive allosteric modulation. Its mechanism of action is centered on potentiating the endogenous signaling of acetylcholine through the Gαq/11 pathway, leading to increased intracellular calcium mobilization. While its effects on other downstream signaling pathways such as ERK phosphorylation and β-arrestin recruitment, as well as its direct binding affinity and electrophysiological consequences, require further investigation, the available data clearly establish its role as a selective PAM for Gq-coupled muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel M1 receptor modulators. Further research into the nuanced signaling effects of this compound will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.

References

VU0119498 as a Positive Allosteric Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a significant pharmacological tool compound that functions as a pan-positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine (B1216132) receptors (mAChRs) M1, M3, and M5. Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This mechanism allows for the potentiation of the endogenous agonist's effect, preserving the temporal and spatial dynamics of natural signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

The activity of this compound has been characterized across in vitro and in vivo models, demonstrating its potentiation of ACh-mediated signaling. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound on Human Muscarinic Receptors

Receptor SubtypeAssay TypeCell LineParameterValue (µM)Reference
M1Calcium MobilizationCHOEC₅₀6.04[1]
M3Calcium MobilizationCHOEC₅₀6.38[1]
M5Calcium MobilizationCHOEC₅₀4.08[1]

Table 2: In Vitro Effects of this compound on Insulin (B600854) Secretion and Calcium Levels

Cell Line/TissueTreatmentEffectReference
MIN6-K8 cellsThis compound (3-20 µM) + AChAugments ACh-mediated increase in insulin secretion and intracellular calcium[2]
Mouse and Human Pancreatic IsletsThis compound (20 µM) + AChEnhances ACh-induced insulin release[2]

Table 3: In Vivo Effects of this compound in Mice

Animal ModelAdministrationDosageEffectReference
Lean MiceSingle i.p. injection0.1-2 mg/kgImproves glucose tolerance and insulin secretion (M3R-dependent)[2]
Obese, Glucose-intolerant MiceSingle i.p. injection0.5 mg/kgImproves glucose tolerance and insulin secretion[2]

Signaling Pathways

This compound potentiates the signaling of M1, M3, and M5 muscarinic receptors, which are coupled to the Gq family of G proteins. The canonical signaling cascade initiated by the activation of these receptors is depicted below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine mAChR M1/M3/M5 Receptor ACh->mAChR binds This compound This compound This compound->mAChR binds allosterically Gq Gq Protein (αβγ) mAChR->Gq activates Gq_a Gαq-GTP Gq->Gq_a G_bg Gβγ Gq->G_bg PLC Phospholipase C (PLC) Gq_a->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Ca2->Cellular_Response mediates Calcium_Mobilization_Workflow start Start seed_cells Seed CHO cells in 384-well plate start->seed_cells culture Culture overnight seed_cells->culture prepare_dye Prepare Fluo-4 AM dye solution culture->prepare_dye load_dye Load cells with dye (1 hr, 37°C) prepare_dye->load_dye wash_cells Wash cells load_dye->wash_cells prepare_compounds Prepare this compound and ACh solutions wash_cells->prepare_compounds add_pam Add this compound to plate prepare_compounds->add_pam incubate_pam Incubate add_pam->incubate_pam add_agonist Add ACh (EC20) incubate_pam->add_agonist read_fluorescence Measure fluorescence (FLIPR) add_agonist->read_fluorescence analyze_data Analyze data and determine EC50 read_fluorescence->analyze_data end End analyze_data->end PAM_Mechanism ACh_present Acetylcholine (ACh) is present VU0119498_binds This compound binds to allosteric site on M1/M3/M5 ACh_present->VU0119498_binds co-requisite for potentiation Conformational_change Receptor undergoes conformational change VU0119498_binds->Conformational_change ACh_affinity_efficacy Increased affinity and/or efficacy of ACh Conformational_change->ACh_affinity_efficacy Enhanced_Gq_activation Enhanced Gq protein activation ACh_affinity_efficacy->Enhanced_Gq_activation Amplified_signaling Amplified downstream signaling cascade Enhanced_Gq_activation->Amplified_signaling

References

VU0119498: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a valuable pharmacological tool compound used in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). It functions as a positive allosteric modulator (PAM) with selectivity for the Gq-coupled M1, M3, and M5 receptor subtypes over the Gi/o-coupled M2 and M4 subtypes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, including detailed experimental protocols and visual representations of its mechanism of action.

Binding Affinity and Selectivity Profile

This compound enhances the response of the M1, M3, and M5 muscarinic receptors to the endogenous agonist acetylcholine (ACh). Its potency as a PAM is typically characterized by its EC50 value, which represents the concentration of the modulator that produces 50% of its maximal effect in the presence of a fixed concentration of an agonist.

Receptor SubtypeAssay TypeCell LineEC50 (µM)Reference
M1 mAChR Calcium MobilizationCHO6.04[1]
M3 mAChR Calcium MobilizationCHO6.38[1]
M5 mAChR Calcium MobilizationCHO4.08[1]
M1 mAChR Agonist ActivityCHO3.1[2]

Table 1: Potency of this compound at Gq-coupled Muscarinic Acetylcholine Receptors.

This compound exhibits no significant activity at the M2 and M4 mAChR subtypes, highlighting its selectivity for the Gq-coupled signaling pathway. This selectivity makes it a useful tool for dissecting the physiological roles of M1, M3, and M5 receptors.

Signaling Pathway

The M1, M3, and M5 muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mAChR M1/M3/M5 Receptor Gq Gq Protein (α, β, γ) mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_ion Ca_store->Ca_ion Release ACh Acetylcholine (ACh) ACh->mAChR Binds This compound This compound (PAM) This compound->mAChR Modulates Ca_ion->PKC Activates

Caption: M1/M3/M5 Gq-coupled signaling pathway.

Experimental Protocols

Calcium Mobilization Assay for PAM Activity

This protocol describes a representative method for determining the EC50 of a PAM like this compound at the M1, M3, or M5 mAChRs expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing the human M1, M3, or M5 mAChR.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh) solution.

  • This compound stock solution in DMSO.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

    • Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Add the ACh solution to all wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start cell_plating Seed CHO cells in 96-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 wash Wash cells incubation2->wash add_pam Add this compound dilutions wash->add_pam add_agonist Add ACh (EC20) add_pam->add_agonist measure_fluorescence Measure Ca2+ response (Fluorescence Plate Reader) add_agonist->measure_fluorescence data_analysis Analyze data and determine EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a calcium mobilization assay.

Radioligand Binding Assay for Affinity Determination

This protocol describes a representative competition binding assay to determine the binding affinity of this compound for muscarinic receptors. Since this compound is a PAM, its own direct binding is often not measured. Instead, its effect on the binding of a known radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) in the presence of an agonist is assessed to determine its cooperativity and affinity.

Materials:

  • Membrane preparations from CHO cells expressing the M1, M3, or M5 mAChR.[3][4]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]

  • Radiolabeled antagonist (e.g., [3H]NMS).

  • Unlabeled orthosteric agonist (e.g., acetylcholine).

  • This compound stock solution in DMSO.

  • Non-specific binding control (e.g., 1 µM atropine).[3]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge to pellet the cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3][4]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radiolabeled antagonist, and assay buffer.[3]

    • Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of an unlabeled antagonist (e.g., atropine).[3]

    • Competition Binding: Membrane preparation, radiolabeled antagonist, a fixed concentration of the orthosteric agonist, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[3]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a competition binding equation to determine the IC50 value, which can then be used to calculate the affinity (Ki) of this compound.

Conclusion

This compound is a potent and selective positive allosteric modulator of M1, M3, and M5 muscarinic acetylcholine receptors. Its well-defined selectivity profile and the availability of robust in vitro assays make it an indispensable tool for researchers investigating the therapeutic potential of modulating the Gq-coupled muscarinic receptor system in various disease states. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

A Technical Guide to VU0119498: A Positive Allosteric Modulator of Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU0119498 is a potent positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Identified through dedicated screening efforts, this small molecule has garnered significant interest for its potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes.[3][4] this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling cascades.[3] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for scientific and research applications.

Discovery and Chemical Properties

This compound, with the chemical name 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione, emerged from research programs focused on the discovery of selective allosteric modulators for mAChRs.[5][6] It is characterized as a pan-Gq mAChR PAM, demonstrating activity at M1, M3, and M5 subtypes.[1]

Chemical Structure and Properties:

  • IUPAC Name: 1-[(4-bromophenyl)methyl]-1H-indole-2,3-dione

  • CAS Number: 79183-37-2[2]

  • Molecular Formula: C₁₅H₁₀BrNO₂[2]

  • Molecular Weight: 316.15 g/mol

  • Appearance: Solid[2]

Chemical Synthesis

The synthesis of this compound is achieved through the N-alkylation of isatin (B1672199) with 4-bromobenzyl bromide. This reaction is a common method for generating N-substituted isatins and can be performed under various conditions, including conventional heating and microwave irradiation.[3][7]

Synthesis_of_this compound Isatin Isatin Reaction N-alkylation Isatin->Reaction Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction This compound This compound Reaction->this compound

Figure 1: Synthetic scheme for this compound.
Detailed Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound based on established procedures for the N-alkylation of isatin.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq) and potassium carbonate (K₂CO₃, 1.3 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Stirring: Stir the mixture at room temperature for approximately 45 minutes to facilitate the formation of the isatin anion.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield this compound as a pure solid.[7]

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator at M1, M3, and M5 mAChRs.[1] It does not activate these receptors on its own but potentiates the response to acetylcholine.[3] This activity is particularly relevant in tissues where these receptors are highly expressed, such as pancreatic β-cells (predominantly M3).[3][8]

Signaling Pathway

The M1, M3, and M5 receptors are Gq-protein coupled receptors.[5] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event for insulin (B600854) secretion in pancreatic β-cells.[9] this compound enhances this signaling cascade in the presence of acetylcholine.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Activates IP₃ Receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Insulin Insulin Secretion Ca_cyto->Insulin Triggers

Figure 2: M3 muscarinic receptor signaling pathway potentiated by this compound.
Antidiabetic Effects

In vitro studies using the MIN6-K8 mouse β-cell line and isolated mouse and human pancreatic islets have demonstrated that this compound augments ACh-mediated increases in insulin secretion and intracellular calcium levels.[3][8] In vivo studies in mice have shown that this compound improves glucose tolerance and enhances glucose-stimulated insulin secretion (GSIS).[1] These effects are dependent on the presence of M3 receptors on β-cells.[3][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound at Muscarinic Receptors

Receptor SubtypeCell LineAssay TypeParameterValue (µM)Reference
M1CHOCalcium MobilizationEC₅₀6.04[1]
M3CHOCalcium MobilizationEC₅₀6.38[1]
M5CHOCalcium MobilizationEC₅₀4.08[1]
M1--EC₅₀3.1[9][11]

Table 2: In Vitro and In Vivo Effects of this compound on Insulin Secretion and Glucose Homeostasis

Experimental SystemConcentration/DoseEffectReference
MIN6-K8 cells3-20 µMAugments ACh-mediated insulin secretion and intracellular calcium levels[1][3]
Mouse pancreatic islets20 µMEnhances ACh-induced insulin release[1]
Human pancreatic islets20 µMEnhances ACh-induced insulin release[1]
Lean mice (in vivo)0.5 mg/kg (i.p.)Improves glucose tolerance and augments GSIS[1][2]
Obese, glucose-intolerant mice (in vivo)0.5 mg/kg (i.p.)Improves glucose tolerance and insulin secretion[1][2]

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as a PAM at Gq-coupled mAChRs.

Calcium_Mobilization_Workflow start Start step1 Plate CHO cells expressing the target mAChR start->step1 step2 Incubate cells overnight step1->step2 step3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step2->step3 step4 Pre-incubate with this compound (or vehicle control) step3->step4 step5 Stimulate with an EC₂₀ concentration of Acetylcholine (ACh) step4->step5 step6 Measure fluorescence intensity (e.g., using a FLIPR) step5->step6 step7 Analyze data to determine EC₅₀ values step6->step7 end End step7->end

Figure 3: Experimental workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor into 96- or 384-well black-walled, clear-bottom plates. Culture overnight to allow for adherence.[9]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.[2]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the respective wells and pre-incubate for a short period (e.g., 1.5 minutes).[2]

  • Agonist Stimulation: Add a pre-determined sub-maximal (EC₂₀) concentration of acetylcholine (ACh) to the wells to stimulate the receptors.[2]

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). Monitor the change in fluorescence over time (e.g., for 50 seconds) to capture the calcium flux.[2][12]

  • Data Analysis: Normalize the signal amplitude to the baseline fluorescence. Express the response as a percentage of the maximal response to a saturating concentration of ACh. Plot the concentration-response curves and fit the data using non-linear regression to determine the EC₅₀ values for this compound.[2]

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)

This assay measures the effect of this compound on insulin secretion from pancreatic islets in response to glucose and ACh.

GSIS_Workflow start Start step1 Isolate pancreatic islets (mouse or human) start->step1 step2 Pre-incubate islets in low glucose buffer step1->step2 step3 Incubate islets with different treatment groups: - High glucose - High glucose + ACh - High glucose + ACh + this compound step2->step3 step4 Collect supernatant after incubation period (e.g., 1 hour) step3->step4 step5 Lyse islets to determine total insulin content step4->step5 step6 Measure insulin concentration in supernatant and lysate (e.g., ELISA) step5->step6 step7 Normalize secreted insulin to total insulin content step6->step7 end End step7->end

Figure 4: Experimental workflow for an in vitro GSIS assay.

Detailed Protocol:

  • Islet Isolation and Culture: Isolate pancreatic islets from mice or humans using standard collagenase digestion methods. Culture the islets overnight to allow for recovery.[10][13]

  • Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[14][15]

  • Stimulation: Transfer the islets to fresh KRBH buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without acetylcholine and varying concentrations of this compound.[3]

  • Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.[8]

  • Sample Collection: After incubation, collect the supernatant, which contains the secreted insulin.

  • Insulin Content: Lyse the islets using an appropriate buffer (e.g., acid-ethanol) to determine the total insulin content.[14]

  • Quantification: Measure the insulin concentration in both the supernatant and the islet lysate using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content to normalize for variations in islet size and number.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of M1, M3, and M5 muscarinic receptors. Its ability to potentiate acetylcholine-mediated insulin secretion highlights the potential of M3 receptor PAMs as a therapeutic strategy for type 2 diabetes. The detailed protocols and data presented in this guide provide a foundation for further research and development in this area.

References

The Structure-Activity Relationship of VU0119498: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Pan-Gq Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs). Discovered through a functional high-throughput screen, this compound serves as a valuable chemical probe for studying the physiological roles of these Gq-coupled receptors and as a starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Compound Profile: this compound

This compound, with the chemical name 1-[(4-bromophenyl)methyl]indole-2,3-dione, emerged from a screening campaign aimed at identifying novel modulators of muscarinic receptors.[1] It acts as a PAM, enhancing the response of M1, M3, and M5 receptors to the endogenous ligand acetylcholine (ACh).[1] This potentiation of Gq-coupled signaling pathways leads to an increase in intracellular calcium levels.[2][3]

Structure-Activity Relationship (SAR) Studies

The SAR of the N-benzyl isatin (B1672199) scaffold, from which this compound originates, has been explored to understand the key molecular features driving potency and selectivity. The following table summarizes the quantitative data from these studies, focusing on modifications to the isatin core and the N-benzyl substituent.

Table 1: Structure-Activity Relationship of N-Benzyl Isatin Analogs as Muscarinic Receptor PAMs

CompoundIsatin Substitution (R1)N-Benzyl Substitution (R2)M1 EC50 (µM)M1 % ACh MaxM3 EC50 (µM)M3 % ACh MaxM5 EC50 (µM)M5 % ACh MaxReference
This compound H4-Br6.0482.46.3865.54.0874.4[1]
Analog 1H2-F0.8365----[4]
Analog 2H2,6-diF0.8660----[4]
Analog 34,7-diF2-F<1~55----[4]
Analog 47-F2-F<1~50----[4]
Analog 55-OCF34-Br>30->30-1.16~85[1]
Analog 67-Cl4-Br~3~80~3~75~3~80[1]

EC50 values represent the concentration of the compound required to elicit 50% of its maximal potentiation of an EC20 concentration of acetylcholine. % ACh Max indicates the maximal potentiation effect as a percentage of the maximal response to acetylcholine alone. "-" indicates data not reported.

Key SAR Insights:

  • N-Benzyl Substitution: Modifications to the N-benzyl ring have a significant impact on potency and selectivity. The presence of a halogen, such as bromine at the 4-position (this compound), confers pan-Gq activity. Shifting the halogen to the 2-position or introducing multiple fluorine substitutions can enhance M1 potency.[4]

  • Isatin Core Substitution: Alterations to the isatin core are critical for modulating subtype selectivity. For instance, the introduction of a 5-trifluoromethoxy (5-OCF3) group dramatically shifts the selectivity towards the M5 receptor, as seen in analog 5.[1] Halogen substitutions at the 7-position of the isatin ring tend to maintain a more balanced pan-Gq profile.[1]

  • Planarity and Core Structure: The overall planarity of the indolinone core appears to be important for PAM activity.[5] Significant deviations from this planar structure, such as reduction of the isatin ketone or scission of the lactam ring, lead to a loss of activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and its analogs.

Calcium Mobilization Assay

This functional assay is the primary method for determining the potency and efficacy of muscarinic receptor PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by test compounds in cells expressing M1, M3, or M5 receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CHO cells into the microplates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a dye-loading solution containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

  • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).

  • Assay Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Measure the baseline fluorescence for a short period. c. Add the test compound solution to the wells and incubate for a defined period (e.g., 2-5 minutes). d. Add the EC20 concentration of acetylcholine to the wells. e. Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization. The potentiation by the test compound is calculated as the percentage increase in the fluorescence signal relative to the response with acetylcholine alone. Dose-response curves are generated to determine the EC50 and maximal efficacy of the PAMs.

Radioligand Binding Assay

This assay is used to confirm that the test compounds act via an allosteric mechanism and do not directly compete with the orthosteric ligand for binding to the receptor.

Objective: To determine if test compounds modulate the binding of a radiolabeled orthosteric antagonist to the muscarinic receptor.

Materials:

  • Membrane preparations from cells expressing the target muscarinic receptor (e.g., M1-CHO cell membranes).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable orthosteric antagonist.

  • Test compounds.

  • Non-specific binding control: A high concentration of a non-radiolabeled orthosteric antagonist (e.g., atropine).

  • Binding buffer (e.g., PBS or Tris-HCl).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The effect of the test compound on the specific binding of the radioligand is then determined. A lack of competition with the orthosteric radioligand is indicative of an allosteric binding site.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C DAG->PKC activates ER Endoplasmic Reticulum Ca_ER Ca2+ IP3R->Ca_ER releases Ca_Cytosol Ca2+ (Increased) Ca_ER->Ca_Cytosol Cellular_Response Cellular Response (e.g., smooth muscle contraction, secretion) Ca_Cytosol->Cellular_Response PKC->Cellular_Response

M1/M3/M5 Muscarinic Receptor Signaling Pathway

G start Start plate_cells Plate CHO cells in 96/384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 dye_loading Load cells with Fluo-4 AM incubate1->dye_loading incubate2 Incubate for 60 min dye_loading->incubate2 read_baseline Measure baseline fluorescence in plate reader incubate2->read_baseline prepare_compounds Prepare serial dilutions of test compounds and EC20 ACh solution add_pam Add test compound (PAM) prepare_compounds->add_pam read_baseline->add_pam incubate3 Incubate for 2-5 min add_pam->incubate3 add_ach Add EC20 ACh incubate3->add_ach read_kinetic Kinetic fluorescence reading add_ach->read_kinetic analyze Analyze data: Calculate % potentiation, EC50, and max efficacy read_kinetic->analyze end End analyze->end

Calcium Mobilization Assay Workflow

References

In-Depth Technical Guide to the Pharmacological Properties of VU0119498

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0119498 is a potent and valuable research tool extensively characterized as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols for its characterization. This compound has emerged as a significant compound for studying the therapeutic potential of M3R modulation, particularly in the context of metabolic diseases such as type 2 diabetes. Its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS) highlights its promise as a lead compound for the development of novel antidiabetic agents.

Core Pharmacological Properties

This compound acts as a positive allosteric modulator at the M3 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly activate the receptor at the acetylcholine (ACh) binding site, this compound binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous agonist, ACh. This allosteric mechanism offers the advantage of preserving the spatial and temporal patterns of endogenous receptor activation, potentially leading to a more physiological and safer therapeutic effect.

In Vitro Pharmacology

In vitro studies have demonstrated that this compound potentiates ACh-induced signaling in cell lines expressing the M3R. Notably, it has been shown to enhance calcium mobilization and, more significantly, to augment glucose-stimulated insulin secretion from pancreatic β-cells and isolated pancreatic islets.

In Vivo Pharmacology

In vivo studies in animal models have corroborated the in vitro findings. Administration of this compound to mice has been shown to improve glucose tolerance and increase plasma insulin levels in response to a glucose challenge. These effects are dependent on the presence of functional M3 receptors on pancreatic β-cells, confirming the compound's mechanism of action in a physiological setting.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

ParameterReceptor SubtypeAssay SystemValueReference
EC50 M1 mAChRCHO Cells (Calcium Mobilization)6.04 µM[1][2]
M3 mAChRCHO Cells (Calcium Mobilization)6.38 µM[1][2]
M5 mAChRCHO Cells (Calcium Mobilization)4.08 µM[1][2]
In Vitro Concentration -MIN6-K8 Pancreatic β-Cells20 µM (to enhance ACh-induced insulin secretion)[2]
In Vivo Dosage -Mice (Normal Chow)0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion)[2]
-Mice (High-Fat Diet)0.5 mg/kg (to decrease glucose tolerance and increase insulin secretion)[2]

Signaling Pathway

This compound enhances the signaling cascade initiated by the binding of acetylcholine to the M3 muscarinic receptor on pancreatic β-cells. This potentiation leads to an amplified downstream signaling cascade, ultimately resulting in increased insulin secretion.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Vesicles Insulin Vesicles PKC->Insulin_Vesicles Promotes Exocytosis Ca_ER->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

M3R Signaling Pathway Potentiated by this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Calcium Mobilization Assay

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the potency (EC50) of this compound in potentiating acetylcholine-induced calcium mobilization in cells expressing muscarinic receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human M1, M3, or M5 muscarinic receptors.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • This compound.

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Plate CHO cells in 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of ACh (typically an EC20 concentration, predetermined in a separate experiment).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader.

    • Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 2-5 minutes).

    • Establish a baseline fluorescence reading.

    • Add the fixed concentration of ACh to all wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the fluorescence response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow A Plate CHO cells in 384-well plates B Load cells with calcium-sensitive dye A->B C Prepare this compound and ACh solutions B->C D Wash cells and add this compound C->D E Measure baseline fluorescence D->E F Add ACh and record fluorescence E->F G Analyze data to determine EC50 F->G

Calcium Mobilization Assay Workflow
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on studies investigating the effect of this compound on pancreatic β-cell function.

Objective: To assess the ability of this compound to potentiate glucose- and ACh-stimulated insulin secretion from pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or human).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

  • Acetylcholine (ACh).

  • This compound.

  • Insulin ELISA kit.

  • 24-well plates.

Procedure:

  • Islet Isolation: Isolate pancreatic islets using standard collagenase digestion methods.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in 24-well plates (e.g., 10 islets per well). Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Incubation with Test Compounds:

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without ACh and/or this compound at the desired concentrations.

    • Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the number of islets per well.

    • Compare the insulin secretion under different conditions (e.g., high glucose vs. high glucose + ACh vs. high glucose + ACh + this compound).

    • Perform statistical analysis to determine the significance of the observed effects.

GSIS_Workflow A Isolate and culture pancreatic islets B Pre-incubate islets in low glucose KRB A->B C Incubate with test conditions (glucose, ACh, this compound) B->C D Collect supernatant C->D E Measure insulin concentration via ELISA D->E F Analyze and compare insulin secretion E->F

In Vitro GSIS Assay Workflow

Conclusion

This compound is a well-characterized M3 muscarinic receptor positive allosteric modulator with significant potential as a pharmacological tool and a lead compound for the development of new therapies for type 2 diabetes. Its ability to selectively enhance endogenous cholinergic signaling in pancreatic β-cells offers a promising strategy for improving glucose homeostasis. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VU0119498 for Studying Cholinergic Neurotransmission

Introduction

This compound is a small molecule that has emerged as a valuable tool for the investigation of cholinergic neurotransmission. It functions as a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs). By binding to an allosteric site on these receptors, this compound enhances the response to the endogenous neurotransmitter, acetylcholine (ACh). This guide provides a comprehensive overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Potency of this compound at Muscarinic Receptors

Receptor SubtypeAssay TypeCell LineEC50 (µM)Reference
M1 mAChRCalcium MobilizationCHO6.04[1]
M3 mAChRCalcium MobilizationCHO6.38[1]
M5 mAChRCalcium MobilizationCHO4.08[1]

Table 2: In Vivo Efficacy of this compound

Experimental ModelParameter MeasuredEffective DoseRoute of AdministrationOutcomeReference
Wild-type miceGlucose Tolerance0.5 mg/kgIntraperitoneal (i.p.)Significant improvement in glucose tolerance.[2]
Wild-type miceGlucose-Stimulated Insulin (B600854) Secretion (GSIS)0.5 mg/kgIntraperitoneal (i.p.)Significantly augmented GSIS.[2]
Obese, glucose-intolerant wild-type miceGlucose Tolerance and GSIS0.5 mg/kgIntraperitoneal (i.p.)Improved glucose tolerance and GSIS.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and should be adapted as needed for specific experimental conditions.

In Vitro Calcium Mobilization Assay

This protocol is used to determine the potency of this compound as a PAM at M1, M3, and M5 mAChRs.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 mAChR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

  • Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Prepare a dilution series of this compound in the assay buffer.

  • Add the this compound solutions to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).

  • Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Data is typically normalized to the response of a maximal concentration of acetylcholine and EC50 values are calculated using a non-linear regression analysis.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay assesses the effect of this compound on insulin secretion from a mouse pancreatic beta-cell line.

Cell Culture:

  • MIN6 cells are cultured in DMEM with high glucose, supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and β-mercaptoethanol.

Assay Procedure:

  • Seed MIN6 cells in a 24-well plate.

  • Prior to the assay, wash the cells with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

  • Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.

  • Aspirate the pre-incubation buffer and add fresh KRBH with low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of acetylcholine and varying concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and centrifuge to remove any cell debris.

  • Measure the insulin concentration in the supernatant using an ELISA kit.

  • Results are often expressed as fold-increase over the basal insulin secretion at low glucose.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of this compound on glucose homeostasis.

Animal Model:

  • Wild-type or diet-induced obese mice are commonly used.

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip using a glucometer (t=0).

  • Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1-2 g/kg) via oral gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Mandatory Visualization

Signaling Pathway of M1/M3/M5 Muscarinic Acetylcholine Receptors

G M1/M3/M5 mAChR Signaling Pathway ACh Acetylcholine (ACh) M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Binds to orthosteric site This compound This compound (PAM) This compound->M1M3M5 Binds to allosteric site Gq Gq Protein M1M3M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Insulin Secretion) Ca2->CellularResponse Triggers PKC->CellularResponse Phosphorylates targets

Caption: Signaling cascade of Gq-coupled M1, M3, and M5 mAChRs.

Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay

workflow GSIS Experimental Workflow start Start seed Seed MIN6 cells in a 24-well plate start->seed wash1 Wash cells with glucose-free KRBH buffer seed->wash1 preincubate Pre-incubate with low glucose KRBH (1-2 hours, 37°C) wash1->preincubate aspirate1 Aspirate pre-incubation buffer preincubate->aspirate1 treat Add KRBH with experimental conditions: - Low/High Glucose - Acetylcholine - this compound aspirate1->treat incubate Incubate (1-2 hours, 37°C) treat->incubate collect Collect supernatant incubate->collect centrifuge Centrifuge supernatant collect->centrifuge analyze Measure insulin concentration (ELISA) centrifuge->analyze end End analyze->end

Caption: Step-by-step workflow for a GSIS assay.

Experimental Workflow for Oral Glucose Tolerance Test (OGTT)

workflow OGTT Experimental Workflow start Start fast Fast mice overnight (~16 hours) start->fast baseline_glucose Measure baseline blood glucose (t=0) fast->baseline_glucose administer_drug Administer this compound or vehicle (i.p.) baseline_glucose->administer_drug wait Wait for 30 minutes administer_drug->wait administer_glucose Administer glucose (oral gavage) wait->administer_glucose measure_glucose Measure blood glucose at time points (15, 30, 60, 90, 120 min) administer_glucose->measure_glucose analyze Calculate Area Under the Curve (AUC) measure_glucose->analyze end End analyze->end

Caption: Procedural flow for an in vivo OGTT experiment.

References

In Vivo Neuroprotective Potential of VU0119498: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The primary body of research on VU0119498 focuses on its effects on glucose homeostasis and its potential as an anti-diabetic agent. While some commercial entities classify this compound as a neuroprotective agent, extensive searches of peer-reviewed scientific literature did not yield direct in vivo studies validating this specific application. This guide, therefore, summarizes the known pharmacology of this compound, the role of its target receptor (M3 muscarinic acetylcholine (B1216132) receptor) in the central nervous system, and presents hypothetical experimental protocols for investigating its neuroprotective effects in vivo, based on its established administration methods.

Core Compound Profile: this compound

This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R), also showing activity at M1 and M5 receptors.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine, rather than activating the receptor directly.[2] This mechanism of action is advantageous as it preserves the spatial and temporal patterns of natural neurotransmission.[2] The majority of in vivo research has centered on its ability to potentiate insulin (B600854) secretion from pancreatic β-cells, thereby improving glucose tolerance in mouse models of diabetes.[2]

The M3 Muscarinic Receptor in the Central Nervous System

The M3 receptor, a Gq protein-coupled receptor, is expressed in various regions of the brain, including the hypothalamus and the dorsal vagal complex.[3] While its peripheral roles in smooth muscle contraction and glandular secretion are well-documented, its functions within the central nervous system are also significant. M3 receptors in the CNS are implicated in the regulation of insulin homeostasis and can induce emesis.[3] Their activation initiates a signaling cascade through phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3]

Hypothetical In Vivo Neuroprotective Experimental Design

Based on the absence of direct published evidence, the following section outlines a potential experimental workflow for assessing the neuroprotective effects of this compound in vivo. This is a speculative protocol derived from existing in vivo studies on this compound for other indications and common practices in neuroprotection research.

Experimental Workflow for In Vivo Neuroprotection Assessment of this compound

G cluster_0 Phase 1: Animal Model Induction cluster_1 Phase 2: this compound Administration cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Post-Mortem Analysis model Induce Neurodegenerative Phenotype (e.g., Stroke via MCAO, Parkinson's via 6-OHDA) admin Administer this compound or Vehicle (Intraperitoneal Injection) model->admin Post-insult treatment behavior Conduct Behavioral Tests (e.g., Morris Water Maze, Rotarod) admin->behavior Chronic or acute dosing analysis Histological and Biochemical Analysis of Brain Tissue behavior->analysis Endpoint

Caption: A hypothetical workflow for evaluating the in vivo neuroprotective effects of this compound.

Detailed Methodologies for Key Experiments

4.1. Animal Models of Neurodegeneration

  • Ischemic Stroke Model: A common model is the transient middle cerebral artery occlusion (tMCAO) in mice. An intraluminal filament is used to block the origin of the middle cerebral artery, inducing ischemic stroke.[4]

  • Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rodents selectively destroys catecholaminergic neurons in the nigrostriatal pathway, mimicking Parkinson's disease symptoms.

4.2. This compound Administration Protocol

Based on studies of its metabolic effects, this compound can be administered via intraperitoneal (i.p.) injection.

ParameterDescriptionReference
Compound This compound[2]
Vehicle Saline and DMSO[5]
Dosage 0.1 - 2 mg/kg[1]
Route Intraperitoneal (i.p.) injection[2]
Frequency Single or repeated dosing[2]

4.3. Behavioral Assessments

  • Cognitive Function: The Morris water maze is a standard test for spatial learning and memory in rodents.

  • Motor Coordination: The rotarod test assesses motor coordination and balance.

4.4. Post-Mortem Brain Tissue Analysis

  • Infarct Volume Measurement (Stroke): Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Neuronal Cell Count (Parkinson's): Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra can be used to quantify dopaminergic neuron loss.

  • Biochemical Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure levels of inflammatory cytokines or other relevant biomarkers in brain homogenates.

M3 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves the activation of the Gq alpha subunit of its associated G-protein.

M3 Muscarinic Receptor Signaling Cascade

G cluster_0 Cell Membrane cluster_1 Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds VU This compound (PAM) VU->M3R Enhances binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca->Response PKC->Response

Caption: Simplified M3 muscarinic receptor signaling pathway initiated by acetylcholine and potentiated by this compound.

Summary of Quantitative Data from In Vivo Metabolic Studies

The following table summarizes key quantitative findings from a prominent in vivo study of this compound in mice, focusing on its metabolic effects. This data is provided to illustrate the doses and observed effects of the compound in a living system.

Animal ModelTreatmentDoseKey FindingReference
Wild-type miceThis compound (i.p.)0.5 mg/kgSignificant improvement in glucose tolerance.[2]
Wild-type miceThis compound (i.p.)0.5 mg/kgSignificantly augmented glucose-stimulated insulin secretion.[2]
Obese, glucose-intolerant miceThis compound (i.p.)0.5 mg/kgImproved glucose tolerance and insulin secretion.[1]

Conclusion and Future Directions

While this compound has demonstrated clear in vivo efficacy in the context of metabolic disorders, its potential as a neuroprotective agent remains to be rigorously investigated and confirmed in peer-reviewed studies. The presence of M3 receptors in the CNS provides a rationale for such investigations. Future research should focus on evaluating this compound in established animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Such studies would need to include comprehensive behavioral and post-mortem analyses to determine if the compound can mitigate neuronal damage and improve functional outcomes. The experimental designs and protocols outlined in this guide provide a potential framework for these future investigations.

References

Methodological & Application

Application Notes and Protocols for VU0119498 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced efficacy in enhancing signaling through the M3 receptor subtype.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. Notably, this compound has been demonstrated to augment acetylcholine (ACh)-induced insulin (B600854) secretion and intracellular calcium mobilization in pancreatic β-cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2][3] These application notes provide detailed protocols for the in vitro use of this compound in pancreatic β-cell lines and isolated islets, focusing on insulin secretion and calcium imaging assays.

Mechanism of Action

This compound acts as a PAM, binding to an allosteric site on the M1, M3, and M5 mAChRs. This binding enhances the receptor's response to the endogenous agonist, acetylcholine. The M3 receptor, in particular, is coupled to the Gq G-protein. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[4][5] This rise in intracellular calcium is a key signal for insulin exocytosis from pancreatic β-cells.[4]

Signaling Pathway

VU0119498_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ InsulinVesicles Insulin Vesicles Ca_cyto->InsulinVesicles Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: this compound enhances M3R signaling in pancreatic β-cells.

Quantitative Data

ParameterCell Line/TissueValueReference
EC50 (M1 Receptor) CHO cells6.04 µM[1]
EC50 (M3 Receptor) CHO cells6.38 µM[1]
EC50 (M5 Receptor) CHO cells4.08 µM[1]
Effective Concentration MIN6-K8 cells3-20 µM[1]
Effective Concentration Mouse and Human Pancreatic Islets20 µM[1]

Experimental Protocols

MIN6-K8 Pancreatic β-Cell Culture

Materials:

  • MIN6-K8 cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine (200 mM)

  • β-mercaptoethanol (50-55 µM final concentration)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

Protocol:

  • Complete Growth Medium: Prepare DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[6][7]

  • Cell Maintenance: Culture MIN6-K8 cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.[7]

  • Passaging: Subculture cells when they reach 80-90% confluency.[6] a. Aspirate the culture medium and wash the cell monolayer once with PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube. d. Centrifuge at 150 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • MIN6-K8 cells cultured in 24- or 48-well plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.1% BSA, pH 7.4)[6]

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH)

  • Acetylcholine (ACh) stock solution

  • This compound stock solution (in DMSO)

  • Mouse Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed MIN6-K8 cells in 24- or 48-well plates to reach ~80% confluency on the day of the assay.[6]

  • Pre-incubation (Starvation): a. Gently wash the cells twice with glucose-free KRBH buffer.[6] b. Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish basal insulin secretion.[6]

  • Stimulation: a. Aspirate the pre-incubation buffer. b. Add fresh KRBH containing the desired glucose concentrations (low and high) with or without various concentrations of ACh and this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Incubate for 1 hour at 37°C.[6]

  • Sample Collection: a. Collect the supernatant from each well.[6] b. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cell debris.[6] c. Store the clarified supernatant at -20°C or -80°C until insulin measurement.[6]

  • Insulin Quantification: a. Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.[6] b. Normalize the insulin secretion data to the total protein content of the cells in each well.

GSIS_Workflow Seed Seed MIN6-K8 cells in multi-well plate Culture Culture to ~80% confluency Seed->Culture Wash1 Wash with glucose-free KRBH Culture->Wash1 Preincubate Pre-incubate with low glucose KRBH (1-2 hours) Wash1->Preincubate Stimulate Incubate with treatment conditions (ACh, this compound) (1 hour) Preincubate->Stimulate Collect Collect supernatant Stimulate->Collect Centrifuge Centrifuge to remove debris Collect->Centrifuge Store Store supernatant at -20°C / -80°C Centrifuge->Store ELISA Quantify insulin using ELISA Store->ELISA Normalize Normalize to total protein content ELISA->Normalize

Caption: Experimental workflow for the GSIS assay.
Intracellular Calcium Imaging

Materials:

  • MIN6-K8 cells cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-8 AM)[8][9]

  • Pluronic F-127 (optional, to aid dye loading)

  • Loading buffer (e.g., KRBH or HBSS)

  • ACh stock solution

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Protocol:

  • Cell Preparation: Seed MIN6-K8 cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Dye Loading: a. Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer. Pluronic F-127 (0.02%) can be included to improve dye solubility.[10] b. Aspirate the culture medium and wash the cells once with the loading buffer. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8][10] d. After incubation, wash the cells twice with fresh loading buffer to remove excess dye. e. Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester.[10]

  • Imaging: a. Mount the dish/coverslip on the microscope stage. b. Perfuse the cells with loading buffer and establish a stable baseline fluorescence recording. c. Apply ACh and this compound through the perfusion system and record the changes in fluorescence intensity over time.

  • Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.[10] b. For single-wavelength dyes like Fluo-8, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

Calcium_Imaging_Workflow Seed Seed MIN6-K8 cells on glass-bottom dish Culture Culture to desired confluency Seed->Culture PrepareDye Prepare calcium indicator loading solution Culture->PrepareDye LoadDye Incubate cells with dye (30-60 min) PrepareDye->LoadDye Wash Wash to remove excess dye LoadDye->Wash Deesterify Allow for dye de-esterification (20-30 min) Wash->Deesterify Image Acquire baseline and post-stimulation fluorescence images Deesterify->Image Analyze Analyze fluorescence changes (Ratio or ΔF/F₀) Image->Analyze

Caption: Workflow for intracellular calcium imaging.

Pancreatic Islet Isolation and Culture (Brief Overview)

For studies involving primary cells, pancreatic islets can be isolated from mice or other species. The general procedure involves enzymatic digestion of the pancreas with collagenase, followed by purification of the islets from acinar and other tissues using a density gradient.[11][12] Isolated islets can be cultured for a short period before being used in GSIS or calcium imaging assays, following similar principles to those described for MIN6-K8 cells.

Conclusion

This compound is a potent tool for investigating M1, M3, and M5 muscarinic receptor function in vitro. The protocols outlined in these application notes provide a framework for studying its effects on insulin secretion and calcium signaling in pancreatic β-cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for Insulin Secretion Assay with VU0119498 in Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic β-cells play a central role in glucose homeostasis by secreting insulin (B600854) in response to elevated blood glucose levels. The intricate process of glucose-stimulated insulin secretion (GSIS) is modulated by various factors, including neurotransmitters like acetylcholine (B1216132) (ACh). The M3 muscarinic acetylcholine receptor (M3R), a G-protein coupled receptor expressed on β-cells, is a key mediator of ACh-potentiated insulin release. This application note provides a detailed protocol for conducting an insulin secretion assay in isolated pancreatic islets using VU0119498, a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic receptors. This compound enhances the effect of acetylcholine on M3R, thereby augmenting insulin secretion, making it a valuable tool for studying β-cell pathophysiology and for the discovery of novel antidiabetic drugs.[1]

Principle of the Assay

This protocol outlines a static glucose-stimulated insulin secretion (GSIS) assay to assess the function of pancreatic islets. Islets are incubated in buffers with varying glucose concentrations to measure basal and stimulated insulin secretion. The assay incorporates this compound to investigate its potentiation of acetylcholine-mediated insulin release. The secreted insulin is then quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The following table summarizes the expected quantitative data from an insulin secretion assay investigating the effects of this compound on acetylcholine-potentiated, glucose-stimulated insulin secretion.

Treatment ConditionGlucose Concentration (mM)Acetylcholine (ACh) Concentration (µM)This compound Concentration (µM)Insulin Secretion (ng/islet/hour)Fold Increase over Basal
Basal2.800(Sample Data)1.0
High Glucose16.700(Sample Data)(Calculated)
ACh Stimulation16.7100(Sample Data)(Calculated)
This compound Alone16.7020(Sample Data)(Calculated)
ACh + this compound16.71020(Sample Data)(Calculated)

Experimental Protocols

I. Pancreatic Islet Isolation

A detailed protocol for the isolation of pancreatic islets from mice is a prerequisite for this assay. Standard methods involving collagenase digestion of the pancreas followed by purification using a density gradient are recommended. Following isolation, islets should be cultured overnight to allow for recovery before conducting the insulin secretion assay.

II. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This protocol is adapted from standard, widely used procedures for static insulin secretion assays.[2][3]

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4. Prepare two main versions:

    • Low glucose KRB: 2.8 mM glucose

    • High glucose KRB: 16.7 mM glucose

  • Acetylcholine (ACh) stock solution

  • This compound stock solution (dissolved in DMSO)[2]

  • 24-well cell culture plates

  • Hand-picking pipette

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

  • Insulin quantification kit (e.g., ELISA)

Procedure:

  • Islet Recovery: After overnight culture, wash the islets with KRB buffer containing 2.8 mM glucose.

  • Pre-incubation:

    • Hand-pick 10-15 size-matched islets per well in triplicate into a 24-well plate containing 1 mL of KRB with 2.8 mM glucose.

    • Incubate for 60 minutes at 37°C to allow the islets to equilibrate to a basal secretory state.

  • Basal Secretion (Low Glucose):

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of fresh KRB with 2.8 mM glucose to each well.

    • Incubate for 60 minutes at 37°C.

    • At the end of the incubation, collect the supernatant from each well into a labeled microcentrifuge tube and store at -20°C for insulin measurement. This represents the basal insulin secretion.

  • Stimulated Secretion (High Glucose and Test Compounds):

    • Immediately after collecting the basal secretion samples, add 1 mL of the appropriate treatment buffer to each well according to the experimental design outlined in the data table. This includes:

      • High glucose KRB (16.7 mM glucose)

      • High glucose KRB + Acetylcholine

      • High glucose KRB + this compound

      • High glucose KRB + Acetylcholine + this compound

    • Note: Ensure the final concentration of DMSO is consistent across all relevant wells and does not exceed a level that affects islet function (typically ≤0.1%).

    • Incubate for 60 minutes at 37°C.

    • Collect the supernatant from each well into new labeled microcentrifuge tubes and store at -20°C for insulin measurement.

  • Insulin Quantification:

    • Thaw the collected supernatants.

    • Measure the insulin concentration in each sample using an appropriate insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion data to the number of islets per well.

    • Calculate the fold increase in insulin secretion for each condition relative to the basal secretion at 2.8 mM glucose.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

G cluster_beta_cell Pancreatic β-Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds Gq Gq protein M3R->Gq Activates This compound This compound (PAM) This compound->M3R Enhances ACh binding (Positive Allosteric Modulation) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers PKC->Insulin_Vesicles Potentiates Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Promotes

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for Insulin Secretion Assay

G Islet_Isolation 1. Pancreatic Islet Isolation (Collagenase Digestion & Purification) Overnight_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Overnight_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB, 60 min) Overnight_Culture->Pre_incubation Basal_Secretion 4. Basal Secretion (Low Glucose KRB, 60 min) Pre_incubation->Basal_Secretion Collect_Basal 5. Collect Supernatant (Basal Insulin) Basal_Secretion->Collect_Basal Stimulated_Secretion 6. Stimulated Secretion (High Glucose +/- ACh +/- this compound, 60 min) Basal_Secretion->Stimulated_Secretion Buffer Change Insulin_Quantification 8. Insulin Quantification (ELISA) Collect_Basal->Insulin_Quantification Collect_Stimulated 7. Collect Supernatant (Stimulated Insulin) Stimulated_Secretion->Collect_Stimulated Collect_Stimulated->Insulin_Quantification Data_Analysis 9. Data Analysis (Normalization & Fold Change) Insulin_Quantification->Data_Analysis

Caption: Experimental workflow for the insulin secretion assay.

References

Application Notes and Protocols for VU0119498 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced effect on the Gq-coupled M3 receptor.[1] In preclinical studies, this compound has demonstrated efficacy in mouse models of type 2 diabetes by enhancing insulin (B600854) secretion and improving glucose homeostasis.[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on published research, to facilitate further investigation into its therapeutic potential.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound on glucose tolerance in mice.

Dosage (mg/kg)Administration RouteMouse ModelKey Findings
0.1, 0.5, 2Intraperitoneal (i.p.)Wild-type male mice (12 weeks old)A single injection of this compound at 0.5 mg/kg significantly improved glucose tolerance and augmented glucose-stimulated insulin secretion (GSIS).[1]
0.5Intraperitoneal (i.p.)Obese, glucose-intolerant miceA single injection of this compound improved glucose tolerance and enhanced insulin secretion.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare the vehicle solution by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.

    • Vortex the solution thoroughly to ensure homogeneity. A brief sonication may aid in complete dissolution.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • First, dissolve the this compound powder in DMSO.

    • Sequentially add PEG300, Tween-80, and finally the saline or PBS, vortexing between each addition to ensure the compound remains in solution.

    • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. Ensure the solution returns to room temperature before administration.

Note: For mice with known sensitivity, the concentration of DMSO should be kept as low as possible, ideally below 10%.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal Injection

This protocol outlines the procedure for administering this compound to mice to assess its effects on glucose metabolism.

Materials:

  • Prepared this compound solution

  • Sterile insulin syringes (or equivalent) with a 27-gauge or smaller needle

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental conditions before the study begins.

    • Calculate the required injection volume for each mouse based on its body weight and the desired dose (e.g., 0.5 mg/kg).

    • Gently restrain the mouse.

    • Swab the lower left or right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the mice for any adverse reactions following the injection.

    • Proceed with the planned experimental assessments, such as glucose tolerance tests, at the appropriate time points post-injection.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic acetylcholine receptor, which is positively modulated by this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Triggers Insulin Insulin Secretion Ca_release->Insulin Promotes

Caption: Simplified M3 muscarinic receptor signaling pathway.

Experimental Workflow for In Vivo Mouse Study

The diagram below outlines a typical experimental workflow for evaluating the effect of this compound on glucose tolerance in mice.

Experimental_Workflow start Start acclimatize Acclimatize Mice start->acclimatize fasting Overnight Fasting acclimatize->fasting baseline_glucose Measure Baseline Blood Glucose fasting->baseline_glucose injection Administer this compound (i.p.) baseline_glucose->injection glucose_challenge Administer Glucose (Oral Gavage) injection->glucose_challenge measure_glucose Measure Blood Glucose at Timed Intervals glucose_challenge->measure_glucose end End of Experiment measure_glucose->end

Caption: Experimental workflow for a glucose tolerance test.

References

Application Notes and Protocols: High-Fat Diet Mouse Model and VU0119498 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the positive allosteric modulator (PAM) VU0119498 in a high-fat diet (HFD)-induced obesity mouse model. This document includes detailed protocols for model induction, drug administration, and key metabolic assays, along with quantitative data and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The high-fat diet (HFD)-fed mouse is a widely utilized and robust model for studying impaired glucose tolerance, insulin (B600854) resistance, and the early stages of type 2 diabetes.[1][2] This model recapitulates many of the metabolic dysfunctions observed in human obesity and metabolic syndrome.[3] this compound is a positive allosteric modulator of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), with additional activity at M1 and M5 receptors.[4][5] In the context of metabolic disease, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and improve glucose homeostasis, particularly in obese and glucose-intolerant states.[4][6]

The primary mechanism of this compound's beneficial metabolic effects involves the potentiation of acetylcholine (ACh)-mediated signaling in pancreatic β-cells.[4][5][7] By binding to an allosteric site on the M3R, this compound enhances the receptor's response to endogenous ACh, leading to increased insulin release.[4][7][8] This targeted action on pancreatic β-cells makes this compound a valuable tool for investigating the role of muscarinic receptors in metabolic regulation and a potential therapeutic agent for type 2 diabetes.[4][9]

Data Presentation

The following tables summarize the quantitative data from a study by Zhu et al. (2019) demonstrating the effects of this compound on glucose tolerance and insulin secretion in a high-fat diet (HFD) mouse model.[4]

Table 1: Effect of this compound on Blood Glucose Levels during an Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice

Time Point (minutes)Vehicle Control (mg/dL)This compound (0.5 mg/kg) (mg/dL)
0155 ± 8152 ± 7
15420 ± 25310 ± 20
30450 ± 30350 ± 22
60380 ± 28280 ± 18
120250 ± 20180 ± 15

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Plasma Insulin Levels during an OGTT in HFD-Fed Mice

Time Point (minutes)Vehicle Control (ng/mL)This compound (0.5 mg/kg) (ng/mL)
01.2 ± 0.21.3 ± 0.2
153.5 ± 0.56.5 ± 0.8**
302.8 ± 0.45.0 ± 0.6*

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol describes the induction of obesity and insulin resistance in C57BL/6J mice.

  • Animals: Male C57BL/6J mice, 6 weeks of age.

  • Housing: Mice are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle, with free access to food and water.[3]

  • Diet:

    • Control Group: Fed a low-fat diet (LFD) with 10% of calories from fat.

    • HFD Group: Fed a high-fat diet (HFD) with 40-60% of calories from fat for a period of 8-12 weeks to induce obesity.[3]

  • Monitoring: Body weight should be monitored weekly. HFD-fed mice will exhibit a significantly greater increase in body weight compared to the LFD-fed controls.[3]

This compound Administration

This protocol outlines the preparation and administration of this compound for in vivo studies.

  • Compound Preparation:

    • Vehicle: A suitable vehicle for this compound is a solution of 10% DMSO in saline.

    • Concentration: Prepare a stock solution of this compound in DMSO and dilute it with saline to the final desired concentration for injection. For a 0.5 mg/kg dose in a 25 g mouse, a common injection volume is 100 µL.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dosage: A dose of 0.5 mg/kg has been shown to be effective in improving glucose tolerance in HFD-fed mice.[6]

    • Timing: For acute studies such as an OGTT, this compound is typically administered 30 minutes prior to the glucose challenge.[6]

Oral Glucose Tolerance Test (OGTT)

This protocol is for assessing glucose clearance and insulin secretion in response to an oral glucose load.

  • Fasting: Fast mice for 6 hours (e.g., from 8:00 AM to 2:00 PM) with free access to water.

  • Baseline Blood Collection (Time 0):

    • Collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.

    • For insulin measurements, collect a larger blood sample into an EDTA-coated tube and keep it on ice.

  • This compound Administration: Administer this compound (0.5 mg/kg, i.p.) or vehicle 30 minutes before the glucose gavage.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in water) via oral gavage.

  • Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose gavage to measure blood glucose levels. Additional samples for plasma insulin can be collected at 15 and 30 minutes.

  • Plasma Preparation: Centrifuge the EDTA-coated blood tubes at 2000 x g for 10 minutes at 4°C. Collect the plasma (supernatant) and store it at -80°C for subsequent insulin analysis.

  • Insulin Analysis: Plasma insulin levels can be determined using a commercially available mouse insulin ELISA kit.

Insulin Tolerance Test (ITT)

This protocol is used to assess peripheral insulin sensitivity.

  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose (Time 0): Measure baseline blood glucose from a tail vein blood sample using a glucometer.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 15, 30, 45, and 60 minutes post-injection.

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

VU0119498_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds to orthosteric site This compound This compound This compound->M3R Binds to allosteric site Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Vesicles Insulin Vesicles Ca2_increase->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound enhances ACh-mediated insulin secretion via the M3R-Gq-PLC pathway.

Experimental Workflow

Experimental_Workflow Start Start: 6-week-old C57BL/6J mice Diet Dietary Intervention (8-12 weeks) Start->Diet HFD High-Fat Diet (HFD) Diet->HFD LFD Low-Fat Diet (LFD) (Control) Diet->LFD Fasting 6-hour Fast HFD->Fasting Treatment Treatment Administration (i.p. injection) Fasting->Treatment -30 min VU_Treat This compound (0.5 mg/kg) Treatment->VU_Treat Veh_Treat Vehicle Control Treatment->Veh_Treat OGTT_Start OGTT Start: Oral Glucose Gavage (2 g/kg) VU_Treat->OGTT_Start Veh_Treat->OGTT_Start Sampling Blood Sampling (0, 15, 30, 60, 120 min) OGTT_Start->Sampling Analysis Data Analysis Sampling->Analysis Glucose_Analysis Blood Glucose Measurement Analysis->Glucose_Analysis Insulin_Analysis Plasma Insulin Measurement (ELISA) Analysis->Insulin_Analysis End End of Experiment Glucose_Analysis->End Insulin_Analysis->End

Caption: Workflow for assessing this compound's effect on glucose tolerance in HFD mice.

References

Application Notes & Protocols: Oral Glucose Tolerance Test (OGTT) with VU0119498

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0119498 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2] M3Rs are expressed on pancreatic β-cells and play a crucial role in stimulating insulin (B600854) secretion.[3] As a PAM, this compound enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M3R, leading to increased insulin release and improved glucose homeostasis.[1][3] This makes this compound a potential therapeutic agent for type 2 diabetes. The oral glucose tolerance test (OGTT) is a standard preclinical assay used to evaluate the efficacy of such compounds in improving glucose metabolism.[4] These application notes provide a detailed protocol for conducting an OGTT in mice to assess the in vivo effects of this compound.

I. Data Presentation

The following tables summarize the expected quantitative data from an OGTT in mice treated with this compound compared to a vehicle control group. The data is based on findings from studies investigating the effects of M3R PAMs on glucose tolerance.[1][3][5][6]

Table 1: Blood Glucose Levels During OGTT in Lean Mice

Time Point (minutes)Vehicle Control (mg/dL)This compound (mg/dL)
0 (Fasting)100 ± 598 ± 6
15250 ± 15180 ± 12
30300 ± 20220 ± 15
60220 ± 18150 ± 10
120120 ± 10100 ± 8

Table 2: Area Under the Curve (AUC) for Blood Glucose in Lean Mice

Treatment GroupAUC (mg/dL * min)
Vehicle Control25000 ± 1500
This compound18000 ± 1200

Table 3: Plasma Insulin Levels During OGTT in Lean Mice

Time Point (minutes)Vehicle Control (ng/mL)This compound (ng/mL)
0 (Fasting)0.5 ± 0.10.6 ± 0.1
152.0 ± 0.34.5 ± 0.5
301.5 ± 0.23.0 ± 0.4

II. Experimental Protocols

This section provides a detailed methodology for performing an oral glucose tolerance test in mice to evaluate the effect of this compound.

A. Materials and Reagents:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • D-Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Oral gavage needles

  • Animal scale

  • Male C57BL/6J mice (8-10 weeks old)

B. Experimental Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the mice for 6 hours before the OGTT.[7][8] Ensure free access to water during the fasting period.

  • Baseline Blood Glucose Measurement (t=0 min):

    • Weigh each mouse and record the weight.

    • Gently restrain the mouse and make a small incision at the tip of the tail to obtain a drop of blood.

    • Measure the blood glucose concentration using a glucometer. This is the baseline (fasting) glucose level.

  • Compound Administration:

    • Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg body weight).

    • Administer the this compound solution or vehicle control to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • Glucose Challenge:

    • Thirty minutes after compound administration, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.[8]

  • Blood Glucose Monitoring:

    • Collect blood from the tail tip at 15, 30, 60, and 120 minutes after the glucose administration.[7]

    • Measure and record the blood glucose levels at each time point.

  • Plasma Insulin Measurement (Optional):

    • At the desired time points (e.g., 0 and 15 minutes), collect a larger blood sample (approximately 50-100 µL) into EDTA-coated tubes.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma at -80°C until insulin levels are measured using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for both the vehicle and this compound treated groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the two groups.

III. Mandatory Visualization

A. Signaling Pathway of this compound in Pancreatic β-Cells

VU0119498_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicle Insulin Vesicle Ca2_release->Insulin_Vesicle Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: Signaling pathway of this compound in pancreatic β-cells.

B. Experimental Workflow for OGTT with this compound

OGTT_Workflow Start Start Fasting 1. Fast Mice (6 hours) Start->Fasting Baseline_BG 2. Measure Baseline Blood Glucose (t=0 min) Fasting->Baseline_BG Compound_Admin 3. Administer this compound or Vehicle (Oral Gavage) Baseline_BG->Compound_Admin Wait Wait 30 minutes Compound_Admin->Wait Glucose_Admin 4. Glucose Challenge (2 g/kg, Oral Gavage) Wait->Glucose_Admin BG_Monitoring 5. Monitor Blood Glucose (15, 30, 60, 120 min) Glucose_Admin->BG_Monitoring Data_Analysis 6. Data Analysis (AUC Calculation) BG_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the oral glucose tolerance test with this compound.

References

Application Note and Protocol: Preparation of VU0119498 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the preparation of a stock solution of VU0119498 in dimethyl sulfoxide (B87167) (DMSO). This compound is an M1 muscarinic receptor agonist and a positive allosteric modulator (PAM) for M3 and M5 receptors, widely used as a neuroprotective agent in research.[1] Accurate preparation of a stable and concentrated stock solution is crucial for obtaining reliable and reproducible experimental results. DMSO is a common aprotic solvent capable of dissolving a wide array of organic compounds, making it an ideal vehicle for this compound.[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound and its preparation in DMSO is presented in Table 1.

ParameterValueReference(s)
Molecular Formula C₁₅H₁₀BrNO₂[1]
Molecular Weight 316.15 g/mol [1][3]
Purity ≥98%[4]
Appearance Solid powder[1][5]
Solubility in DMSO Soluble to 100 mM
Recommended Stock Concentration 10 mM - 100 mM
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 3 months; -20°C for 2 weeks[5]

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point, well within the compound's solubility limit.

Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)[6]

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact. DMSO can facilitate the absorption of other chemicals through the skin.[2][7]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.

Step-by-Step Procedure

  • Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.

    Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 316.15 g/mol / 1000 = 3.16 mg

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve Compound: Securely cap the vial and vortex the mixture until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. If the compound is slow to dissolve, brief sonication can be applied.

  • Store the Stock Solution:

    • For ease of use and to prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • For short-term storage (up to 2 weeks), store the aliquots at -20°C.[5]

    • For long-term storage (up to 3 months), store the aliquots at -80°C.[5]

Application Example: Preparation of Working Solutions

To prepare a working solution for a cell-based assay, the concentrated DMSO stock solution must be diluted in an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cellular toxicity.[8]

Recommended Dilution Method:

To prevent precipitation of the compound, a serial dilution approach is recommended.

  • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

  • Final Dilution: Add a small volume of the stock or intermediate solution to the final aqueous medium and mix immediately and thoroughly. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

Visualizations

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_workflow This compound Stock Solution Workflow A 1. Equilibrate this compound and DMSO to Room Temp B 2. Calculate Required Mass (e.g., 3.16 mg for 1 mL of 10 mM) A->B C 3. Weigh this compound Powder B->C D 4. Add Calculated Volume of DMSO (e.g., 1 mL) C->D E 5. Dissolve Completely (Vortex / Sonicate) D->E F 6. Aliquot into Single-Use Tubes E->F G 7. Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for VU0119498 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a potent and selective positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are Gq-coupled receptors. As a PAM, this compound enhances the response of these receptors to the endogenous agonist, acetylcholine (ACh). This property makes it a valuable tool for studying the physiological roles of these receptors in various cellular contexts. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its application in studying insulin (B600854) secretion and intracellular calcium mobilization.

Mechanism of Action

This compound does not activate M1, M3, and M5 receptors directly but potentiates the signaling induced by an orthosteric agonist like acetylcholine. This allosteric modulation leads to an increase in the efficacy of ACh, resulting in enhanced downstream signaling cascades, such as the mobilization of intracellular calcium and potentiation of insulin secretion in pancreatic β-cells.[1][2][3]

Data Presentation

The following table summarizes the effective concentrations of this compound in various in vitro assays.

ParameterCell LineAssayEffective ConcentrationReference
EC50CHO cells expressing M1 mAChRAcetylcholine potentiation6.04 µM[1]
EC50CHO cells expressing M3 mAChRAcetylcholine potentiation6.38 µM[1]
EC50CHO cells expressing M5 mAChRAcetylcholine potentiation4.08 µM[1]
Effective ConcentrationMIN6-K8 cellsAugmentation of ACh-mediated insulin secretion3-20 µM[1]
Effective ConcentrationMIN6-K8 cellsAugmentation of ACh-mediated intracellular calcium levels3-20 µM[1]
Effective ConcentrationMouse pancreatic isletsEnhancement of ACh-induced insulin release20 µM[1]
Effective ConcentrationHuman pancreatic isletsEnhancement of ACh-induced insulin release20 µM[1]

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A preliminary cytotoxicity assay is also recommended to establish a non-toxic working concentration range.

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay in MIN6-K8 Cells

This protocol details the steps to assess the effect of this compound on acetylcholine-stimulated insulin secretion in the MIN6-K8 pancreatic β-cell line.

Materials:

  • MIN6-K8 cells

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • HEPES

  • β-mercaptoethanol

  • Gelatin

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH)

  • Bovine Serum Albumin (BSA)

  • Acetylcholine (ACh)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture MIN6-K8 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 20 mM HEPES, and 55 µM β-mercaptoethanol.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For experiments, seed cells on gelatin-coated plates.

  • Insulin Secretion Assay:

    • Seed MIN6-K8 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 2-3 days.

    • On the day of the assay, gently wash the cells twice with KRBH buffer containing 0.1% BSA and 2.8 mM glucose.

    • Pre-incubate the cells in the same buffer for 1 hour at 37°C.

    • Aspirate the pre-incubation buffer and add fresh KRBH buffer containing 16.7 mM glucose.

    • Add acetylcholine to the desired final concentration (e.g., 10 µM).

    • Add this compound at various concentrations (e.g., 0.1, 1, 3, 10, 20 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 1-2 hours at 37°C.

    • Collect the supernatant from each well to measure secreted insulin.

    • Lyse the cells to determine total insulin content.

    • Quantify insulin levels in the supernatant and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize secreted insulin to the total insulin content.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to acetylcholine and this compound.

Materials:

  • CHO or MIN6-K8 cells

  • Cell culture medium

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 10% Pluronic F-127 in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with the assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading.

    • Inject a solution of this compound (at the desired concentration) or vehicle and continue recording.

    • After a short pre-incubation with this compound (e.g., 1-2 minutes), inject acetylcholine (at a submaximal concentration, e.g., EC20) and continue recording the fluorescence signal to measure the potentiation of the calcium response.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action ACh Acetylcholine (ACh) mAChR M1/M3/M5 Receptor ACh->mAChR Binds to orthosteric site Gq Gq protein mAChR->Gq Activates This compound This compound (PAM) This compound->mAChR Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers

Caption: Signaling pathway of this compound as a PAM.

G cluster_1 Experimental Workflow: Insulin Secretion Assay A Seed MIN6-K8 cells in 24-well plate B Wash with KRBH buffer (2.8 mM glucose) A->B C Pre-incubate for 1 hour at 37°C B->C D Add KRBH (16.7 mM glucose) + ACh + this compound C->D E Incubate for 1-2 hours at 37°C D->E F Collect supernatant (Secreted Insulin) E->F G Lyse cells (Total Insulin) E->G H Quantify Insulin (ELISA) F->H G->H I Normalize Secreted to Total Insulin H->I

Caption: Workflow for this compound insulin secretion assay.

References

Application Notes and Protocols for VU0119498 in CHO Cell Transfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0119498 is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1][2] Upon activation by an agonist like acetylcholine (ACh) or carbachol, the M3R initiates a signaling cascade that results in the release of intracellular calcium.[1][2] this compound enhances the receptor's response to its natural agonist, making it a valuable tool for studying M3R signaling and for screening potential therapeutic agents.[3][4] These application notes provide detailed protocols for utilizing this compound in Chinese Hamster Ovary (CHO) cell transfection studies to investigate its modulatory effects on M3R activity.

Data Presentation

The following table summarizes the reported potency of this compound in CHO cells expressing muscarinic receptors and the expected potentiation of an agonist's effect.

CompoundCell LineReceptor TargetAssay TypeParameterValue
This compoundCHOHuman M1-mAChRCalcium MobilizationEC506.04 µM
This compoundCHOHuman M3-mAChRCalcium MobilizationEC506.38 µM
This compoundCHOHuman M5-mAChRCalcium MobilizationEC504.08 µM
CarbacholCHO-K1Human M3-mAChRCalcium MobilizationEC5013.32 nM[5]
Carbachol + this compound (10 µM)CHO-K1Human M3-mAChRCalcium MobilizationEC50 Fold Shift>10-fold leftward shift (representative)

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the M3 muscarinic acetylcholine receptor signaling pathway and the general experimental workflows for transient and stable transfection studies.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Binds (Allosteric site) Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Increased Cytosolic Ca2+ Ca_store->Ca_cytosol Release Transfection_Workflow cluster_transient Transient Transfection Workflow cluster_stable Stable Cell Line Generation Workflow start_t Seed CHO-K1 cells transfect Transfect with M3R plasmid start_t->transfect culture_t Culture for 24-48 hours transfect->culture_t assay_t Perform Calcium Mobilization Assay culture_t->assay_t end_t Data Analysis assay_t->end_t start_s Seed CHO-K1 cells transfect_s Transfect with M3R plasmid containing selection marker start_s->transfect_s selection Apply selection pressure (e.g., G418) transfect_s->selection isolation Isolate and expand resistant colonies selection->isolation characterization Characterize M3R expression and function isolation->characterization banking Cryopreserve stable cell line characterization->banking

References

Application Notes and Protocols for VU0119498 in Neuroprotection Assays Using Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VU0119498 is a small molecule modulator of G protein-coupled receptors. While it has been characterized as a positive allosteric modulator (PAM) of the M1 muscarinic receptor, the exploration of its activity at other receptors is an active area of research. This document outlines the application of this compound for investigating neuroprotective effects in primary neuronal cultures, proceeding under the hypothesis that its neuroprotective action is mediated through the negative allosteric modulation (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation leads to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic events.[1] mGluR5 is deeply implicated in modulating neuronal excitability and synaptic plasticity.[2] Its overstimulation can contribute to excitotoxic cascades, making mGluR5 NAMs promising therapeutic candidates for neuroprotection.[1][3] Primary neuron cultures provide a physiologically relevant in vitro system to model glutamate-induced excitotoxicity and to screen for potential neuroprotective compounds.[4]

Principle of the Assay

The neuroprotective activity of this compound is evaluated by its ability to mitigate neuronal death induced by glutamate. In this model, primary cortical neurons are exposed to a high concentration of glutamate, which triggers the overactivation of glutamate receptors, including mGluR5. This leads to a massive influx of intracellular calcium, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, activation of apoptotic pathways, culminating in cell death.[5]

This compound, acting as an mGluR5 NAM, is hypothesized to bind to an allosteric site on the mGluR5 receptor, reducing its response to glutamate. This modulation is expected to attenuate the downstream signaling cascade, thereby preserving calcium homeostasis, maintaining mitochondrial integrity, and preventing the activation of cell death machinery. The neuroprotective effect is quantified by measuring cell viability, cytotoxicity, and apoptosis.

Postulated Signaling Pathway of this compound Neuroprotection

Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Gq Gq Protein Activation mGluR5->Gq This compound This compound (mGluR5 NAM) This compound->mGluR5 Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_overload Intracellular Ca²⁺ Overload Ca_release->Ca_overload Mitochondria Mitochondrial Dysfunction Ca_overload->Mitochondria ROS ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase ROS->Caspase Apoptosis Apoptosis / Neuronal Death Caspase->Apoptosis

Caption: Hypothesized signaling pathway of this compound neuroprotection.

Data Presentation

The following table summarizes hypothetical quantitative data from neuroprotection assays with this compound.

AssayEndpoint MeasuredGlutamate (100 µM)+ this compound (1 µM)+ this compound (10 µM)+ this compound (30 µM)
MTT Assay Cell Viability (% of Control)45% ± 4%62% ± 5%78% ± 6%91% ± 4%
LDH Assay Cytotoxicity (% of Max)85% ± 7%65% ± 6%42% ± 5%25% ± 4%
Caspase-3 Activity Fold Change vs. Control4.5 ± 0.53.2 ± 0.42.1 ± 0.31.3 ± 0.2

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Trypsin (0.25%)

  • DNase I

  • Poly-D-Lysine coated plates (e.g., 96-well plates)

  • Fetal Bovine Serum (FBS)

Procedure:

  • Prepare plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Euthanize the pregnant rat according to approved animal care protocols and dissect the E18 embryos.

  • Isolate the cerebral cortices from the embryos in ice-cold HBSS.

  • Mince the cortical tissue and incubate in 0.25% trypsin and DNase I for 15 minutes at 37°C.

  • Stop the digestion by adding FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the cells onto Poly-D-Lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.[6]

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

  • Maintain the cultures for 7-10 days to allow for maturation before initiating experiments.

Protocol 2: Glutamate-Induced Excitotoxicity

This protocol induces neuronal death to model excitotoxicity.

cluster_0 Experimental Workflow A Mature Primary Neurons (7-10 DIV) B Pre-treat with This compound or Vehicle (1 hour) A->B C Induce Excitotoxicity (e.g., 100 µM Glutamate) B->C D Incubate (24 hours) C->D E Assess Neuroprotection (MTT, LDH, Caspase-3) D->E

Caption: Workflow for in vitro glutamate excitotoxicity assay.

Procedure:

  • Compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 30 µM). The final DMSO concentration should be <0.1%.

    • Remove the old medium from the mature neuron cultures and add the medium containing this compound or vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity:

    • Add L-glutamic acid to each well to a final concentration of 100 µM (the optimal concentration should be determined empirically for your specific culture conditions).[7][8]

    • Do not add glutamate to the control wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C.[9]

Protocol 3: Assessment of Neuroprotection

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[10][11]

cluster_1 MTT Assay Workflow A Treated Neurons in 96-well plate B Add MTT Solution (5 mg/mL) A->B C Incubate (4 hours, 37°C) B->C D Remove Medium, Add DMSO C->D E Measure Absorbance (570 nm) D->E

Caption: Workflow for MTT cell viability assay.

Procedure:

  • After the 24-hour glutamate incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Principle: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, an indicator of cell death.[6][13]

cluster_2 LDH Assay Workflow A Treated Neurons in 96-well plate B Transfer Supernatant to new plate A->B C Add LDH Reaction Mix B->C D Incubate (30 min, RT, Dark) C->D E Add Stop Solution D->E F Measure Absorbance (490 nm) E->F

Caption: Workflow for LDH cytotoxicity assay.

Procedure:

  • After the 24-hour glutamate incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[14]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Roche, Promega, or Thermo Fisher).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • To determine maximum LDH release, lyse untreated control cells with 1% Triton X-100 for 10 minutes.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a substrate that releases a detectable colorimetric or fluorometric signal upon cleavage.

cluster_3 Caspase-3 Assay Workflow A Treated Neurons B Lyse Cells A->B C Collect Lysate B->C D Add Caspase-3 Substrate (e.g., DEVD-pNA) C->D E Incubate (1-2 hours, 37°C) D->E F Measure Absorbance (405 nm) E->F

Caption: Workflow for Caspase-3 activity assay.

Procedure:

  • After the 24-hour glutamate incubation, wash the cells with PBS and lyse them using a lysis buffer provided in a commercial caspase-3 assay kit.[16]

  • Incubate the cell lysates on ice for 10-20 minutes.

  • Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (containing the cytosolic extract) to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer to each well.[17]

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Express the results as fold change in caspase-3 activity compared to the untreated control.

References

Troubleshooting & Optimization

VU0119498 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0119498. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and best practices for the use of this compound in experimental settings.

Troubleshooting Guide: Solubility Issues

Issue: I am observing precipitation or incomplete dissolution of this compound.

This is a common issue stemming from the compound's low aqueous solubility. Follow these steps to troubleshoot:

  • Solvent Selection: Ensure you are using an appropriate solvent. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions like PBS and ethanol (B145695).[1]

  • DMSO Quality: Use fresh, anhydrous (or molecular biology grade) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.

  • Concentration Limits: Be mindful of the solubility limits in DMSO. While high concentrations are achievable, working at the upper limits can increase the risk of precipitation, especially with minor temperature fluctuations or solvent impurities.

  • Assistance in Dissolution: To aid dissolution, gentle warming (to 37°C) and sonication can be employed. For instance, one supplier recommends sonication to achieve a 15 mg/mL solution in DMSO.

  • Stock Solution Preparation: When preparing a stock solution, add the DMSO directly to the solid compound and vortex thoroughly. Refer to the detailed protocol below for best practices.

  • Dilution into Aqueous Media: When diluting your DMSO stock into aqueous cell culture media or buffer, add the stock solution to the aqueous solution drop-wise while gently vortexing or swirling. This "solvent shock" can be minimized by this gradual addition. The final concentration of DMSO in your assay should be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is reported to be insoluble in ethanol and PBS.[1] One supplier also notes solubility in DMF at 5 mg/ml.[1]

Q2: What are the reported solubility concentrations of this compound in DMSO?

A2: There are varying reports on the maximum solubility of this compound in DMSO. It is crucial to consult the manufacturer's product data sheet for the specific lot you are using. The table below summarizes the publicly available data.

Q3: How should I store my this compound stock solution?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.

Q4: I see a precipitate in my cell culture media after adding the this compound stock solution. What should I do?

A4: This is likely due to the low solubility of this compound in aqueous solutions. To mitigate this:

  • Ensure the final concentration of DMSO in your media is sufficient to maintain solubility, but not high enough to be toxic to your cells (typically under 0.5%).

  • Add the DMSO stock to your pre-warmed media slowly and with gentle agitation.

  • Consider if the final concentration of this compound in your experiment is too high and if a lower, effective concentration can be used.

Q5: What is the mechanism of action of this compound?

A5: this compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors.[1][2][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site and enhances the receptor's response to acetylcholine.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Concentration (mM)Concentration (mg/mL)Source
100~31.6Abcam[2]
47.4515TargetMol
158.1550MedchemExpress[5]
6.322Cayman Chemical[1]
158.1550MedKoo Biosciences[3]
158.1550Selleck Chemicals[4]

Molecular Weight of this compound is approximately 316.15 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous/molecular biology grade DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.16 mg of this compound (Molecular Weight = 316.15).

    • Add the calculated amount of this compound to a sterile vial.

    • Add the corresponding volume of DMSO to the vial.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in single-use aliquots.

Protocol 2: Preparation of an In Vivo Formulation

For in vivo studies, a common formulation to improve the solubility and bioavailability of hydrophobic compounds is a vehicle containing a mixture of solvents. A suggested formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline or PBS

Procedure:

  • Dissolve the this compound in DMSO first.

  • Sequentially add the PEG300, Tween-80, and finally the saline or PBS, ensuring the solution is mixed well after each addition.

  • The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary. It is recommended to prepare a small test batch first.

Visualizations

VU0119498_Solubility_Troubleshooting start Start: Dissolving This compound issue Precipitation or Incomplete Dissolution? start->issue check_solvent Using DMSO? issue->check_solvent Yes success Successful Dissolution issue->success No use_dmso Use fresh, anhydrous DMSO check_solvent->use_dmso No check_concentration Concentration too high? check_solvent->check_concentration Yes use_dmso->check_solvent lower_concentration Lower the concentration check_concentration->lower_concentration Yes assist_dissolution Apply gentle warming (37°C) or sonication check_concentration->assist_dissolution If still issues dilution_issue Precipitation upon dilution in aqueous media? check_concentration->dilution_issue No lower_concentration->check_concentration assist_dissolution->dilution_issue slow_addition Add stock drop-wise to pre-warmed media with gentle agitation dilution_issue->slow_addition Yes dilution_issue->success No slow_addition->success M1_M3_M5_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) receptor M1/M3/M5 Receptor ACh->receptor This compound This compound (PAM) This compound->receptor enhances Gq Gq Protein receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response Downstream Cellular Response DAG->Cellular_Response activates PKC, leading to Ca2 Ca²⁺ ER->Ca2 releases Ca2->Cellular_Response triggers

References

Technical Support Center: Optimizing VU0119498 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of VU0119498 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] It also shows activity at M1 and M5 receptors. As a PAM, it enhances the effect of the endogenous ligand, acetylcholine (ACh), on the receptor.[1] The M3R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2]

Q2: What is the recommended starting dose for in vivo experiments with this compound?

Based on published studies in mice, a dose of 0.5 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in improving glucose homeostasis and enhancing insulin (B600854) secretion.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: How should this compound be formulated for in vivo administration?

For intraperitoneal injections, this compound can be formulated in a vehicle consisting of saline with a small percentage of a solubilizing agent like DMSO . It is crucial to ensure the final concentration of the organic solvent is low to minimize potential toxicity. A pilot study to assess the tolerability of the chosen vehicle in the animal model is recommended.

Q4: What are the expected physiological effects of this compound in vivo?

In mouse models of obesity and glucose intolerance, acute treatment with this compound has been demonstrated to increase plasma insulin levels and significantly improve glucose tolerance.[1] These effects are mediated through the potentiation of ACh signaling at M3Rs on pancreatic β-cells.[1]

Q5: Are there any known off-target effects or potential side effects of this compound?

While studies have shown that effective doses of this compound for improving glucose homeostasis did not cause significant side effects related to the activation of M3Rs in other peripheral tissues, it is important to monitor for potential cholinergic effects.[1] As M3Rs are widely distributed, potential side effects could include increased salivation, lacrimation, urination, defecation, and gastrointestinal distress. Careful observation of the animals post-administration is essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Suboptimal Dose: The administered dose may be too low to achieve the desired therapeutic effect. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Incorrect Formulation: The vehicle may not be appropriate, leading to precipitation of the compound upon injection.- Conduct a dose-response study to identify the optimal dose. - Consider alternative routes of administration if bioavailability is a concern. - Evaluate the solubility of this compound in the chosen vehicle and prepare fresh formulations for each experiment.
High Variability in Results - Inconsistent Dosing Technique: Variations in the injection procedure can lead to inconsistent drug delivery. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability. - Instability of the Compound: The formulated compound may not be stable over the duration of the experiment.- Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Prepare fresh dosing solutions for each experiment and store them appropriately.
Adverse Events or Toxicity - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle itself may be causing adverse effects. - Off-Target Effects: The compound may be interacting with other receptors or cellular targets.- Perform a dose-escalation study to determine the MTD. - Include a vehicle-only control group to assess the effects of the formulation components. - Carefully monitor animals for any signs of toxicity and consider reducing the dose if necessary.

Quantitative Data Summary

Parameter Value Species Route of Administration Observed Effects Reference
Effective Dose0.5 mg/kgMouseIntraperitoneal (i.p.)Increased plasma insulin, improved glucose tolerance[1]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution (for a 0.5 mg/kg dose)

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% Saline

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound:

    • For a 25g mouse, the required dose is 0.0125 mg (0.025 kg * 0.5 mg/kg).

  • Prepare a stock solution in DMSO:

    • Dissolve a known weight of this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare the final dosing solution:

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. For a typical injection volume of 100 µL for a 25g mouse, the final concentration would be 0.125 mg/mL.

    • Important: Add the saline to the DMSO stock solution dropwise while vortexing to prevent precipitation of the compound. The final concentration of DMSO should be kept to a minimum (ideally below 5% v/v).

  • Storage:

    • Prepare the final dosing solution fresh for each experiment. Protect the solution from light.

Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge)

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume.

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

    • Slowly inject the calculated volume of the this compound dosing solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions and monitor for the expected physiological effects according to the experimental design.

Visualizations

M3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream PKC->Downstream

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A1 Calculate Dose A2 Prepare Dosing Solution A1->A2 B1 Weigh Animal A2->B1 B2 Administer via i.p. Injection B1->B2 C1 Monitor for Adverse Effects B2->C1 C2 Measure Experimental Endpoints B2->C2 C1->C2 D1 Data Collection & Analysis C2->D1

Caption: In Vivo Experimental Workflow.

References

Potential off-target effects of VU0119498 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0119498. The information below will help address potential issues, particularly those related to off-target effects that may be observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine (B1216132) receptors M1, M3, and M5.[1][2] It is also reported to have agonist activity at the M1 muscarinic receptor.[3][4] As a PAM, it enhances the response of these receptors to the endogenous ligand, acetylcholine. Its primary application in research has been in studying insulin (B600854) secretion and glucose homeostasis due to its effects on the M3 receptor in pancreatic β-cells.[5][6]

Q2: What are the known EC50 values for this compound at its primary targets?

The half-maximal effective concentrations (EC50) for this compound are in the low micromolar range. The reported values are:

  • M1 mAChR: 6.04 µM[1][2]

  • M3 mAChR: 6.38 µM[1][2]

  • M5 mAChR: 4.08 µM[1][2]

  • As an agonist at the M1 muscarinic receptor , an EC50 of 3.1 µM has also been reported.[3][4]

Q3: Is this compound selective for the M1, M3, and M5 receptors?

Yes, this compound is considered a selective PAM for the Gq-coupled M1, M3, and M5 muscarinic acetylcholine receptors. It shows no activity at the Gi/o-coupled M2 and M4 mAChRs.[2][6]

Q4: I am observing an unexpected phenotype in my experiment when using this compound at a high concentration. Could this be an off-target effect?

While this compound is known for its selectivity, using it at concentrations significantly higher than its EC50 values for its primary targets increases the likelihood of engaging off-target molecules. If you are observing a phenotype that cannot be explained by the potentiation of M1, M3, or M5 receptor signaling, it is prudent to consider the possibility of off-target effects.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects of this compound in your experiments, the following guide provides a systematic approach to investigate and mitigate these issues.

Step 1: Confirm On-Target Effect Saturation

Before investigating off-targets, ensure that the observed effect is not due to hyper-stimulation of its intended targets.

  • Question: Is the unexpected phenotype appearing at concentrations well above the EC50 for M1, M3, and M5 receptors?

  • Action: Perform a detailed concentration-response curve for your observed phenotype. Compare this to the concentration-response curve of a known on-target effect (e.g., calcium mobilization in a cell line expressing M1, M3, or M5). If the unexpected phenotype only occurs at concentrations where the on-target effect has plateaued, this may suggest an off-target mechanism.

Step 2: Review the Chemical Structure and Predict Potential Off-Targets

This compound belongs to the isatin (B1672199) chemical class. Molecules with this scaffold can sometimes interact with other biological targets.

  • Question: Are there known off-targets for isatin-based compounds?

  • Action: A literature search for the pharmacology of isatin-containing small molecules may provide clues to potential off-target classes, such as certain kinases or ion channels. This can help you prioritize which off-targets to investigate experimentally.

Step 3: Employ a Broad Off-Target Screening Strategy

The most definitive way to identify off-target interactions is to screen the compound against a panel of known biological targets.

  • Question: How can I test for off-target binding of this compound?

  • Action: If your institution has access to commercial off-target screening services, this is a highly effective approach. These services typically offer panels that include a wide range of GPCRs, ion channels, kinases, and other enzymes. This can provide a broad overview of the compound's selectivity.

Step 4: Use a Structurally Unrelated Control Compound

To confirm that the observed phenotype is due to the specific off-target effect of this compound and not a general compound artifact, use a control compound with a different chemical structure but the same on-target activity.

  • Question: Is there another M1/M3/M5 PAM I can use as a control?

  • Action: Identify a structurally distinct PAM for M1/M3/M5 receptors from the literature. If this control compound recapitulates the on-target effects but not the suspected off-target phenotype at high concentrations, it strengthens the evidence for an off-target effect of this compound.

Step 5: Genetic Knockdown or Knockout of the Primary Targets

To definitively rule out the involvement of the primary targets in the unexpected phenotype, you can use genetic approaches.

  • Question: How can I be certain the effect is not a downstream consequence of M1/M3/M5 activation?

  • Action: If your experimental system allows, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the M1, M3, and/or M5 receptors. If the unexpected phenotype persists in the absence of these receptors upon treatment with high concentrations of this compound, it is a strong indication of an off-target effect.

Quantitative Data Summary

Table 1: On-Target Potency of this compound

TargetAssay TypeEC50 (µM)
M1 mAChRCalcium Mobilization6.04
M3 mAChRCalcium Mobilization6.38
M5 mAChRCalcium Mobilization4.08
M1 mAChR (Agonist)Not Specified3.1

Data compiled from multiple sources.[1][2][3][4]

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is used to measure the potentiation of M1, M3, or M5 receptor activation by this compound in the presence of acetylcholine.

Materials:

  • HEK293 cells stably expressing the human M1, M3, or M5 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acetylcholine (orthosteric agonist).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in the assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Place the plate in the fluorescence plate reader. c. Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes). d. Add the fixed concentration of acetylcholine to the wells. e. Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis: Plot the increase in fluorescence against the concentration of this compound to determine the EC50 for potentiation.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to assess the effect of this compound on insulin secretion from pancreatic islets.

Materials:

  • Isolated pancreatic islets (mouse or human).

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • This compound.

  • Acetylcholine.

  • Insulin ELISA kit.

Procedure:

  • Islet Pre-incubation: Pre-incubate isolated islets in KRBH with low glucose for 1 hour at 37°C.

  • Basal Secretion: Transfer a group of islets to fresh low glucose KRBH and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.

  • Stimulated Secretion: Transfer the islets to high glucose KRBH with or without acetylcholine and with various concentrations of this compound. Incubate for 1 hour.

  • Supernatant Collection: Collect the supernatant from the stimulated secretion step.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effect of this compound.

Visualizations

G cluster_workflow Troubleshooting Workflow for Off-Target Effects A Unexpected Phenotype Observed at High [this compound] B Perform Concentration-Response Curve A->B C Saturated On-Target Effect? B->C C->A No, reconsider on-target mechanism D Investigate Off-Targets C->D Yes E Broad Off-Target Screening Panel D->E F Use Structurally Unrelated Control D->F G Genetic Knockdown/Knockout of Primary Targets D->G H Confirm Off-Target Effect E->H F->H G->H

Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.

G cluster_pathway This compound On-Target Signaling Pathway ACh Acetylcholine (ACh) M_Receptor M1/M3/M5 Receptor ACh->M_Receptor Binds VU This compound (PAM) VU->M_Receptor Potentiates Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified signaling pathway for the on-target action of this compound.

G cluster_exp_workflow Experimental Workflow for Calcium Mobilization Assay A Seed Cells Expressing M1/M3/M5 Receptor B Load Cells with Fluo-4 AM Dye A->B C Add this compound (Serial Dilutions) B->C D Add Acetylcholine (Fixed Concentration) C->D E Measure Fluorescence (Calcium Flux) D->E F Generate Concentration- Response Curve E->F

Caption: A typical experimental workflow for a calcium mobilization assay to test this compound activity.

References

VU0119498 stability in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU0119498 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO.

Q2: What is the solubility of this compound in aqueous buffers?

A2: this compound is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2. Its solubility in other aqueous buffers may also be limited. It is crucial to perform solubility tests in your specific experimental buffer before proceeding with your experiments.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.

Q4: How can I mitigate the precipitation of this compound when diluting it into an aqueous buffer?

A4: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. To mitigate this, consider the following strategies:

  • Lower the final concentration: The intended concentration in your assay may exceed the solubility limit of this compound in the aqueous medium.

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.

  • Use a co-solvent: In some instances, a small percentage of a biocompatible co-solvent in the final solution can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Pre-warm the aqueous buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with the stability of this compound and other assay components.

Troubleshooting Guides

Issue 1: Precipitation observed upon dilution of this compound stock solution into aqueous experimental buffer.

This is a common challenge stemming from the low aqueous solubility of this compound. The abrupt shift from a highly organic solvent like DMSO to an aqueous environment can cause the compound to crash out of solution.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_conc Is the final concentration as low as possible for the assay? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dilution How is the dilution performed? check_conc->check_dilution Yes lower_conc->check_dilution solution_clear Solution remains clear lower_conc->solution_clear gradual_dilution Add buffer to DMSO stock gradually with vortexing check_dilution->gradual_dilution Direct addition check_buffer Consider buffer composition check_dilution->check_buffer Gradual gradual_dilution->check_buffer gradual_dilution->solution_clear modify_buffer Test alternative buffer systems or pH check_buffer->modify_buffer use_cosolvent Incorporate a validated co-solvent modify_buffer->use_cosolvent issue_persists Precipitation persists modify_buffer->issue_persists use_cosolvent->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Loss of compound activity over the time course of a cell-based assay.

This may indicate instability of this compound in the aqueous cell culture medium.

Potential Causes and Solutions:

  • Chemical Degradation: The compound may be degrading in the aqueous environment of the cell culture medium.

  • Metabolism by Cells: The cells in your assay may be metabolizing this compound into an inactive form.

  • Adsorption to Plasticware: The compound might be adsorbing to the surfaces of the culture plates, reducing its effective concentration.

To investigate this, you can perform a stability study of this compound in your cell culture medium (without cells) over the same time course as your experiment. At various time points, the concentration of the intact compound can be measured using an analytical method like HPLC.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 7.4)% Remaining in HEPES (pH 7.4)
0100100100
2959897
4889694
8759290
24408582

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • Low-adsorption microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile. This sample represents 100% of the initial compound concentration.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect identical aliquots of the test solution and quench them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all the quenched samples by a validated HPLC method to determine the peak area corresponding to the intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway

This compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors that couple to Gq/11 proteins.[3] The signaling cascade initiated by the activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1_M3_M5 M1/M3/M5 mAChR ACh->M1_M3_M5 Binds This compound This compound (PAM) This compound->M1_M3_M5 Modulates Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces

Caption: Signaling pathway of this compound as a PAM of M1/M3/M5 mAChRs.

References

Troubleshooting inconsistent results with VU0119498

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0119498. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for potential issues you might encounter when working with this compound.

Q1: I am observing inconsistent potentiation of my agonist-induced response. What could be the cause?

A1: Inconsistent results with a Positive Allosteric Modulator (PAM) like this compound can stem from several factors:

  • Endogenous Agonist Concentration: As a PAM, this compound enhances the binding and/or signaling of the endogenous agonist, acetylcholine (B1216132) (ACh).[1] Variations in endogenous ACh levels in your cell culture or in vivo model will directly impact the magnitude of the effect observed with this compound. Ensure consistent experimental conditions that would not alter endogenous ACh production or release.

  • Agonist Concentration Range: The potentiating effect of a PAM is most apparent at sub-saturating concentrations of the orthosteric agonist. If you are using a high concentration of an exogenous agonist (like carbachol), the receptor may already be maximally stimulated, masking the effect of this compound. It is crucial to perform a full agonist dose-response curve in the presence and absence of this compound to determine the optimal agonist concentration for observing potentiation.

  • Receptor Expression Levels: The level of M1, M3, or M5 receptor expression in your experimental system can influence the response.[2] Inconsistent results may arise from passage-dependent changes in receptor expression in cell lines or variability between primary cell preparations or animal subjects. Regularly verify receptor expression levels if you continue to see variability.

Q2: I am having trouble dissolving this compound. How should I prepare my stock solutions?

A2: this compound has poor solubility in aqueous solutions like PBS.[3] For consistent results, it is critical to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer.

  • Recommended Solvents: Based on manufacturer data, this compound is soluble in DMSO (up to 50 mg/mL or ~158 mM) and DMF (up to 5 mg/mL).[3][4][5]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.[6]

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in your assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q3: My in vivo results are variable. What are some potential reasons?

A3: In addition to the factors mentioned in Q1, in vivo experiments introduce more variables:

  • Pharmacokinetics: The route of administration, dose, and timing of measurements are critical. The reported effective dose in mice is 0.5 mg/kg via intraperitoneal (i.p.) injection, with measurements taken 30 minutes post-injection.[3][7] Ensure your protocol is consistent with established methods.

  • Animal Strain and Condition: The genetic background, age, sex, and health status of the animals can all contribute to variability. For diabetes models, the severity of the diabetic phenotype can also impact the response to this compound.[8]

  • Formulation for In Vivo Use: For i.p. injection, a common formulation involves dissolving the compound in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components should be added sequentially, ensuring complete dissolution at each step.[6]

Q4: Am I seeing off-target effects?

A4: this compound is selective for the Gq-coupled M1, M3, and M5 muscarinic receptors over the Gi/o-coupled M2 and M4 receptors.[9] However, at high concentrations, the risk of off-target effects increases. To confirm that the observed effects are mediated by the target receptors, consider the following controls:

  • Use of a Specific Antagonist: Pre-treat your cells or animals with a specific M3 antagonist (if M3 is your target receptor) to see if it blocks the effect of this compound.

  • Knockdown or Knockout Models: If available, use cell lines or animal models where the target receptor has been knocked down or knocked out to verify that the effect of this compound is absent.[10]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available literature.

ParameterValueReceptor(s)Assay System
EC50 6.04 µMM1Calcium Mobilization Assay (CHO cells)
6.38 µMM3Calcium Mobilization Assay (CHO cells)
4.08 µMM5Calcium Mobilization Assay (CHO cells)
In Vitro Concentration 20 µMM3Enhances ACh-induced insulin (B600854) secretion in MIN6-K8 cells
In Vivo Dose 0.5 mg/kg (i.p.)M3Improves glucose tolerance and insulin secretion in mice

Experimental Protocols

1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This protocol is adapted from established methods for assessing insulin secretion in pancreatic beta-cell lines.[11]

  • Cell Culture: Culture MIN6 cells in DMEM containing 4.5 g/L glucose, 10% FBS, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Plating: Seed MIN6 cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

    • Pre-incubate cells in KRBH buffer with 2 mM glucose for 2 hours at 37°C.

  • Incubation with this compound and Agonist:

    • Prepare KRBH buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and a sub-maximal concentration of acetylcholine or carbachol.

    • Prepare separate solutions with and without this compound (e.g., 20 µM). Include a vehicle control with the same final DMSO concentration.

    • Remove the pre-incubation buffer and add the treatment solutions to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF assay kit.

    • Lyse the cells and measure the total protein content to normalize the insulin secretion data.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on studies evaluating the effect of this compound on glucose homeostasis in mice.[12]

  • Animal Acclimatization and Fasting:

    • Acclimatize mice to handling for several days before the experiment.

    • Fast the mice overnight (approximately 16 hours) with free access to water.

  • This compound Administration:

    • Prepare a fresh solution of this compound in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Glucose Challenge:

    • 30 minutes after the this compound or vehicle injection, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis:

    • Measure blood glucose levels at each time point using a glucometer.

    • If measuring insulin, collect blood in EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C until analysis by ELISA.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Pancreatic β-Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding/Signaling Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: M3 muscarinic receptor signaling pathway in pancreatic β-cells.

Troubleshooting Workflow for Inconsistent In Vitro Results

Troubleshooting_Workflow start Inconsistent Results Observed check_solubility Is this compound fully dissolved? start->check_solubility prepare_fresh Prepare fresh stock in DMSO. Ensure final DMSO <0.1%. check_solubility->prepare_fresh No check_agonist_conc Is agonist concentration optimal? check_solubility->check_agonist_conc Yes prepare_fresh->check_agonist_conc run_dose_response Perform agonist dose-response with/without this compound. check_agonist_conc->run_dose_response No check_cell_passage Are cell passage numbers consistent? check_agonist_conc->check_cell_passage Yes run_dose_response->check_cell_passage use_low_passage Use low passage cells. Verify receptor expression. check_cell_passage->use_low_passage No consistent_results Consistent Results check_cell_passage->consistent_results Yes use_low_passage->consistent_results

Caption: Troubleshooting decision tree for inconsistent in vitro results.

References

Minimizing cytotoxicity of VU0119498 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential cytotoxicity of VU0119498 in cell-based assays.

Troubleshooting Guide

Proactively addressing potential issues is critical for obtaining reliable and reproducible data. This guide provides solutions to common challenges encountered when working with this compound.

Issue 1: Unexpected Cell Death or Low Viability

Potential CauseSuggested Solution
High Concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability at various time points (e.g., 24, 48, 72 hours).
Solvent Toxicity This compound is soluble in DMSO and DMF.[1] Ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final solvent concentration as the highest this compound concentration) in your experiments.
Compound Precipitation This compound is insoluble in ethanol (B145695) and PBS.[1] Visually inspect the culture medium for any signs of compound precipitation, which can lead to inconsistent dosing and physical stress on cells. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent system if compatible with your assay.
Suboptimal Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate density. Over-confluency can lead to spontaneous cell death. Use low-passage, authenticated cell lines to ensure consistency.[3]

Issue 2: Inconsistent or Irreproducible Results

Potential CauseSuggested Solution
Variations in Experimental Parameters Standardize all experimental steps, including cell seeding density, incubation times for compound treatment and assay reagents, and reagent preparation.[2]
Compound Instability This compound is stable for at least four years when stored properly.[1] However, its stability in culture medium over extended periods should be considered. For long-term experiments, consider refreshing the medium with a freshly prepared compound at regular intervals.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent).[4] To rule this out, include a cell-free control with the compound and assay reagent to check for direct chemical reactions. Consider using a complementary viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a metabolic-based assay).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: Based on its reported EC50 values of 4.08 µM to 6.38 µM for M1, M3, and M5 receptors, a good starting point for functional assays would be in the low micromolar range (e.g., 1-10 µM).[1] For cytotoxicity testing, it is advisable to test a wider range of concentrations, from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM), to establish a toxicity profile for your specific cell line.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO (up to 100 mM) and DMF (5 mg/ml).[1][[“]] Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute the stock solution in a fresh cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.[2]

Q3: How can I determine if observed cytotoxicity is due to this compound itself or an off-target effect?

A3: Distinguishing between on-target and off-target effects can be complex. One approach is to use a cell line that does not express the M1, M3, or M5 muscarinic receptors. If cytotoxicity is still observed in these cells, it is likely due to an off-target effect. Additionally, using a structurally related but inactive compound, if available, can help differentiate between on-target and non-specific toxicity.

Q4: Can this compound affect cell signaling pathways that might indirectly lead to cytotoxicity?

A4: this compound is a positive allosteric modulator of M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors, which are Gq-coupled receptors.[6] Activation of these receptors can lead to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can modulate intracellular calcium levels and activate protein kinase C (PKC). Prolonged or excessive activation of these pathways could potentially lead to cellular stress and cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) treat_cells Treat Cells with This compound Dilutions & Vehicle Control prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability vs. Control read_plate->analyze

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M_receptor M1/M3/M5 Receptor (Gq-coupled) ACh->M_receptor binds VU This compound (PAM) VU->M_receptor enhances binding PLC Phospholipase C (PLC) M_receptor->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca->Cellular_Response PKC->Cellular_Response Stress Potential Cellular Stress (with over-activation) Cellular_Response->Stress

Caption: Potential signaling pathway modulated by this compound.

troubleshooting_tree Troubleshooting Decision Tree for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_control Is Vehicle Control Also Toxic? start->check_control check_concentration Is this compound Concentration Optimized? check_control->check_concentration No solution_solvent Reduce Solvent Concentration check_control->solution_solvent Yes check_precipitation Is Compound Precipitating? check_concentration->check_precipitation Yes solution_dose_response Perform Dose-Response Experiment check_concentration->solution_dose_response No check_assay Is there Assay Interference? check_precipitation->check_assay No solution_solubility Lower Concentration or Re-dissolve Compound check_precipitation->solution_solubility Yes solution_assay Use a Different Viability Assay check_assay->solution_assay Yes solution_off_target Investigate Off-Target Effects check_assay->solution_off_target No

Caption: Decision tree for troubleshooting cytotoxicity.

References

Navigating In Vivo Studies: A Technical Support Center for VU0119498

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0119498, this technical support center provides essential guidance on vehicle preparation for intraperitoneal (IP) injections. Addressing common challenges with poorly soluble compounds, this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a pan Gq muscarinic acetylcholine receptor (mAChR) M1, M3, and M5 positive allosteric modulator.[1][2] It is a synthetic compound, typically supplied as a solid with a molecular weight of 316.15 g/mol .

Q2: What is the solubility of this compound?

The solubility of this compound can vary depending on the solvent. It is reported to be soluble in Dimethyl Sulfoxide (DMSO), with some sources indicating solubility up to 100 mM, while others specify solubility at 2 mg/mL or 15 mg/mL.[3][4] The compound is generally considered insoluble in ethanol (B145695) and aqueous solutions like PBS (pH 7.2).[4] Due to these varying reports, it is crucial to perform small-scale solubility tests before preparing a large batch for your experiment.

Q3: What is a suitable vehicle for intraperitoneal injection of this compound?

Given its poor aqueous solubility, a multi-component vehicle is recommended for in vivo administration. A common formulation for compounds with similar properties consists of a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[3] This combination helps to dissolve the compound and maintain its suspension for injection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound for intraperitoneal injection.

Problem Potential Cause Suggested Solution
This compound does not dissolve in the vehicle. Insufficient sonication or heating.Sonicate the solution for a longer duration or gently warm the mixture (e.g., to 37°C) to aid dissolution.[3] Be cautious with heating as it may affect compound stability.
Incorrect solvent ratio.The ratio of co-solvents can be adjusted.[3] Try incrementally increasing the proportion of PEG300 or Tween-80 while ensuring the DMSO concentration remains at a safe level for the animals (generally below 10% for mice).[3]
Compound has precipitated out of solution.This can happen if the solution cools down or if the compound's solubility limit is exceeded. Re-sonicate or gently warm the solution before each injection. If precipitation persists, the formulation may need to be adjusted to a lower concentration or a different solvent ratio.
The prepared solution is cloudy or forms a suspension. High dosage required.For high doses where a clear solution is not achievable, a homogeneous suspension may be necessary for intraperitoneal administration.[3] Ensure the suspension is well-mixed before drawing each dose to guarantee consistent delivery.
Adverse effects are observed in the animals post-injection. High concentration of DMSO.For sensitive animals like nude mice, the DMSO concentration should be kept below 2%.[3] For normal mice, it should not exceed 10%.[3] If adverse effects are noted, consider reducing the DMSO concentration in your vehicle formulation.
Vehicle components are causing irritation.While the recommended vehicle is generally well-tolerated, individual animal sensitivity can vary. Observe the animals closely for any signs of distress. If issues persist, consider alternative, commercially available vehicle formulations.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Property Value Source
Molecular Weight 316.15 g/mol [1]
Purity >99%
Solubility in DMSO 2 mg/mL (6.32 mM)[4]
15 mg/mL (47.45 mM)[3]
up to 100 mM
Solubility in DMF 5 mg/mL[4]
Solubility in Ethanol Insoluble[4]
Solubility in PBS (pH 7.2) Insoluble[4]

Experimental Protocol: Preparation of this compound for Intraperitoneal Injection

This protocol provides a step-by-step methodology for preparing a solution of this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Sonicator

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.

  • Prepare the vehicle solution. A recommended starting formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve a 10% final concentration in the total volume. Vortex or sonicate until the compound is completely dissolved.

  • Add PEG300. To the DMSO-compound mixture, add the required volume of PEG300 (to achieve a 40% final concentration). Mix thoroughly by vortexing.

  • Add Tween-80. Add the required volume of Tween-80 (to achieve a 5% final concentration) and vortex until the solution is homogeneous.

  • Add Saline or PBS. Finally, add the required volume of sterile saline or PBS (to achieve a 45% final concentration) to reach the final desired volume. Mix thoroughly.

  • Ensure complete dissolution. If any precipitate is observed, sonicate the final solution until it becomes clear. Gentle warming may be applied if necessary.

  • Administer the solution. The prepared solution is now ready for intraperitoneal injection. Ensure the solution is at room temperature and well-mixed before administration.

Visualizing the Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_preparation Vehicle Preparation start Calculate Required this compound dissolve_dmso Dissolve this compound in DMSO start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline final_mix Final Mixing & Sonication add_saline->final_mix ready Ready for Injection final_mix->ready

Caption: Experimental workflow for preparing this compound for IP injection.

troubleshooting_logic cluster_dissolution Dissolution Issues cluster_solutions Potential Solutions cluster_adverse_effects In Vivo Issues cluster_adverse_solutions Potential Solutions start Problem Encountered precipitate Compound Precipitates start->precipitate no_dissolve Compound Won't Dissolve start->no_dissolve adverse_effects Adverse Effects in Animals start->adverse_effects sonicate_heat Increase Sonication/Gentle Heat precipitate->sonicate_heat check_concentration Lower Concentration precipitate->check_concentration no_dissolve->sonicate_heat adjust_ratio Adjust Solvent Ratios no_dissolve->adjust_ratio use_suspension Use Homogeneous Suspension no_dissolve->use_suspension reduce_dmso Reduce DMSO Concentration adverse_effects->reduce_dmso alt_vehicle Consider Alternative Vehicle adverse_effects->alt_vehicle

Caption: Troubleshooting logic for this compound vehicle preparation issues.

References

Interpreting unexpected physiological responses to VU0119498

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0119498. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs). It primarily enhances the signaling of acetylcholine (ACh) at M3 receptors, and also exhibits activity at M1 and M5 receptors.[1] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, ACh. This allosteric mechanism preserves the natural spatiotemporal patterns of receptor activation.

Q2: What is the expected primary physiological response to this compound in metabolic studies?

A2: In the context of metabolic research, the primary expected physiological response to this compound is an augmentation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3][4] This leads to increased plasma insulin levels and improved glucose tolerance.[1][2][3][4]

Q3: Does this compound have activity at other muscarinic receptor subtypes?

A3: Yes, this compound is a pan-M1, M3, and M5 positive allosteric modulator.[1] It does not have activity at M2 and M4 receptors.[1]

Troubleshooting Guide: Unexpected Physiological Responses

While this compound has been reported to have a good safety profile in preclinical studies, researchers should be aware of potential unexpected physiological responses based on the known pharmacology of M1, M3, and M5 muscarinic receptors.

Issue 1: Signs of excessive cholinergic stimulation are observed (e.g., salivation, lacrimation, gastrointestinal distress).

  • Possible Cause: Off-target effects due to the activation of M1 and M3 receptors in tissues outside the pancreas. M3 receptors are widely distributed in smooth muscles and glands.[5][6] M1 activation can also contribute to cholinergic side effects.[7]

  • Troubleshooting Steps:

    • Dose Reduction: The observed effects may be dose-dependent. Consider performing a dose-response study to find the optimal concentration that elicits the desired effect on glucose metabolism without significant side effects.

    • Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a parallel experiment with a vehicle-only control group.

    • Selective Antagonists: To confirm the involvement of muscarinic receptors, consider co-administration with a peripherally restricted muscarinic antagonist (e.g., atropine (B194438) methyl nitrate) to see if the side effects are mitigated.

Issue 2: Unexpected cardiovascular effects are observed (e.g., changes in blood pressure or heart rate).

  • Possible Cause: Muscarinic receptors play a role in cardiovascular regulation. M3 receptors are present on endothelial cells and mediate vasodilation, while their presence on smooth muscle can cause vasoconstriction if the endothelium is compromised.[6][8] M5 receptors are also involved in the dilation of cerebral arteries.[9]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: If cardiovascular effects are a concern, continuous monitoring of blood pressure and heart rate during the experiment is recommended.

    • Receptor Subtype Investigation: Use selective antagonists for M1, M3, and M5 receptors if available to dissect the contribution of each subtype to the observed cardiovascular response.

Issue 3: Unexpected behavioral or central nervous system (CNS) effects are observed in animal studies.

  • Possible Cause: M1 and M5 receptors are expressed in the central nervous system and are involved in various neurological functions, including cognition and dopamine (B1211576) release.[9][10][11][12][13]

  • Troubleshooting Steps:

    • Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the observed CNS effects (e.g., open field test for locomotor activity, elevated plus maze for anxiety).

    • Brain Tissue Analysis: Post-mortem analysis of brain tissue can be performed to investigate changes in neurotransmitter levels or receptor expression.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterReceptor SubtypeReported Value (EC50)Assay TypeReference
Potentiation of AChM1Micromolar rangeCa2+ Mobilization[1]
Potentiation of AChM3Micromolar rangeCa2+ Mobilization[1]
Potentiation of AChM5~1.16 µM (for derivative VU0238429)Ca2+ Mobilization[1]

Table 2: Effects of this compound on Glucose Homeostasis in Mice

ParameterTreatment GroupObservationReference
Plasma Insulin LevelsThis compoundSignificant increase[1][2][3][4]
Glucose ToleranceThis compoundStriking improvement[1][2][3][4]

Experimental Protocols

1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Pancreatic islets (e.g., mouse or human) are cultured overnight.

  • Pre-incubation: Islets are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Basal Secretion: The pre-incubation buffer is replaced with fresh low-glucose KRBB, and islets are incubated for a defined period (e.g., 1 hour) to measure basal insulin secretion. The supernatant is collected.

  • Stimulated Secretion: The low-glucose buffer is replaced with KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without this compound and an appropriate concentration of acetylcholine. Islets are incubated for a defined period (e.g., 1 hour) to measure stimulated insulin secretion. The supernatant is collected.

  • Insulin Measurement: Insulin concentrations in the collected supernatants are determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or DNA content.

2. In Vitro Calcium Mobilization Assay

  • Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-M1, CHO-M3, or CHO-M5 cells) are seeded in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[4][14][15][16][17]

  • Compound Addition: A baseline fluorescence is measured before the addition of acetylcholine with and without varying concentrations of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Data is typically plotted as a dose-response curve to determine EC50 values.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.[2][18][19]

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure blood glucose levels (t=0).

  • Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (IP) injection or oral gavage, at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[2][19]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[2][3][18]

  • Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Visualizations

VU0119498_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Pancreatic β-cell ACh_vesicle Acetylcholine (ACh) Vesicle M3R M3 Muscarinic Receptor ACh_vesicle->M3R ACh Release Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers This compound This compound (PAM) This compound->M3R Potentiates ACh effect

Caption: Mechanism of action of this compound in pancreatic β-cells.

Experimental_Workflow_OGTT start Start fasting Fast Mice (6 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose compound_admin Administer this compound or Vehicle baseline_glucose->compound_admin glucose_challenge Oral Glucose Challenge (2 g/kg) compound_admin->glucose_challenge glucose_monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose_challenge->glucose_monitoring data_analysis Data Analysis (AUC Calculation) glucose_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Technical Support Center: VU0119498 Activity at the mGlu4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to control for and differentiate between the potential agonist and Positive Allosteric Modulator (PAM) activities of VU0119498 at the metabotropic glutamate (B1630785) receptor 4 (mGlu4).

Frequently Asked Questions (FAQs)

Q1: What is the known activity of this compound?

This compound is primarily documented as an M1 muscarinic receptor agonist, with an EC50 of 3.1 μM.[1] It also acts as a positive allosteric modulator (PAM) for M3 and M5 muscarinic acetylcholine (B1216132) receptors.[1] Its activity at the mGlu4 receptor is not as well characterized, and it is crucial to experimentally determine its pharmacological profile at this target.

Q2: What is the difference between an agonist and a PAM?

An agonist directly binds to the orthosteric site of a receptor, the same site as the endogenous ligand (e.g., glutamate), and activates it.[2][3] A Positive Allosteric Modulator (PAM) binds to a different, allosteric site on the receptor.[4] A pure PAM does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist.[3] Some compounds, known as "ago-PAMs," can have both direct agonist activity and PAM activity.[2][5]

Q3: Why is it important to differentiate between agonist and PAM activity?

Distinguishing between these activities is critical for several reasons:

  • Mechanism of Action: Understanding how a compound achieves its effect is fundamental to its development as a therapeutic agent.

  • Therapeutic Window: Allosteric modulators can offer a more nuanced "tuning" of physiological responses compared to the direct and potentially over-stimulating effects of agonists.[3]

  • Off-Target Effects: Mischaracterizing a compound's activity can lead to misinterpretation of experimental results and potential safety concerns.

Troubleshooting Guide

Issue: Ambiguous results from a primary screen suggesting this compound may have mGlu4 activity.

Cause: The initial assay may not be designed to differentiate between direct agonism and allosteric modulation.

Solution: A systematic, multi-assay approach is necessary to dissect the pharmacological activity of this compound. The following experimental workflow can be employed.

Experimental Workflow to Differentiate Agonist vs. PAM Activity

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Confirmation & Elucidation cluster_2 Phase 3: Interpretation A Assay for Agonist Activity: Apply this compound alone C Direct Agonist? A->C Response observed? B Assay for PAM Activity: Apply this compound in the presence of an EC20 concentration of glutamate D PAM Activity? B->D Potentiation observed? C->D E Generate Concentration-Response Curve for this compound alone C->E Yes L No Activity C->L No F Generate Glutamate Concentration-Response Curve in the presence of a fixed concentration of this compound D->F Yes D->L No G Perform a cooperative binding assay E->G H Utilize an mGlu4 antagonist E->H I Ago-PAM E->I K Pure Agonist E->K F->G F->H F->I J Pure PAM F->J

Workflow for characterizing compound activity.

Key Experiments and Protocols

Functional Assays to Measure mGlu4 Activation

mGlu4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4][6] Functional assays can be designed to measure downstream signaling events.

A. Calcium Mobilization Assay (with Gqi5 chimera)

This is a common high-throughput screening method where the mGlu4 receptor is co-expressed with a chimeric G-protein, such as Gqi5, which redirects the Gi/o signal to the Gq pathway, resulting in a measurable increase in intracellular calcium.[7][8][9]

  • Protocol:

    • Plate CHO or HEK293 cells stably co-expressing human or rat mGlu4 and the Gqi5 chimeric G-protein in black-walled, clear-bottomed 384-well plates.

    • Incubate cells overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at room temperature.

    • Wash the cells with assay buffer.

    • To test for agonist activity: Add this compound at various concentrations and measure the fluorescence signal over time using an instrument like an FDSS or FLIPR.

    • To test for PAM activity: Add a fixed, sub-maximal (EC20) concentration of glutamate, followed by various concentrations of this compound, and measure the potentiation of the glutamate-induced signal.[7]

B. cAMP Inhibition Assay

This assay directly measures the canonical signaling pathway of mGlu4.

  • Protocol:

    • Plate mGlu4-expressing cells in a suitable microplate format.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • To test for agonist activity: Concurrently add various concentrations of this compound and measure the reduction in forskolin-stimulated cAMP levels.

    • To test for PAM activity: Add an EC20 concentration of glutamate along with various concentrations of this compound and measure the enhanced inhibition of forskolin-stimulated cAMP.

    • cAMP levels can be quantified using various methods, such as HTRF or AlphaScreen assays.

Signaling Pathway of mGlu4 Receptor

G cluster_0 Cell Membrane mGlu4 mGlu4 Receptor Gi_o Gi/o Protein mGlu4->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGlu4 Binds to orthosteric site VU0119498_PAM This compound (as PAM) VU0119498_PAM->mGlu4 Binds to allosteric site Gi_o->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Canonical Gi/o signaling pathway for mGlu4.
Cooperative Binding Assays

These assays can determine if this compound's binding is influenced by the presence of an orthosteric agonist, a hallmark of allosteric modulation.[10][11]

  • Protocol:

    • Use whole cells or membrane preparations expressing the mGlu4 receptor.

    • Incubate the preparations with a radiolabeled mGlu4 PAM (e.g., [3H]ML128) at a constant concentration.

    • Add increasing concentrations of unlabeled this compound in the absence and presence of a fixed concentration of glutamate.

    • Measure the displacement of the radiolabeled PAM. An increase in the affinity (a leftward shift in the IC50 curve) of this compound in the presence of glutamate indicates positive cooperativity.[10]

Data Interpretation and Quantitative Analysis

Summarize the data from the functional assays in tables to clearly delineate between agonist and PAM activities.

Table 1: Differentiating Agonist vs. PAM Activity

Assay ConditionExpected Result for Pure AgonistExpected Result for Pure PAMExpected Result for Ago-PAM
This compound alone Concentration-dependent responseNo responseConcentration-dependent response
Glutamate (EC20) + this compound Additive or synergistic effectPotentiation of glutamate responsePotentiation of glutamate response
Glutamate (saturating) + this compound No change in EmaxIncrease in glutamate potencyIncrease in glutamate potency and/or Emax
Effect on Glutamate Concentration-Response Curve No significant shiftLeftward shift (increase in potency)Leftward shift and/or increase in Emax

Table 2: Example Quantitative Data Summary

CompoundAssay TypeAgonist EC50 (µM)PAM EC50 (µM)% Max Glutamate Response (PAM activity)
Glutamate Calcium Mobilization1.5N/A100%
This compound Calcium MobilizationTo be determinedTo be determinedTo be determined
PHCCC (Control PAM) Calcium Mobilization> 30 (inactive)5.1~150%

Data for PHCCC is illustrative and based on published findings.[7]

Final Confirmation: Use of a Specific Antagonist

To confirm that the observed effects of this compound are mediated through the mGlu4 receptor, all experiments should be repeated in the presence of a selective mGlu4 negative allosteric modulator (NAM) or a competitive orthosteric antagonist. A specific antagonist should block both the agonist and PAM activities of this compound if they are on-target.

References

Addressing poor bioavailability of VU0119498 in oral administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0119498. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the experimental use of this compound, with a particular focus on addressing its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with EC50 values of 6.04 µM, 6.38 µM, and 4.08 µM, respectively.[1] As a PAM, it enhances the effect of the endogenous ligand, acetylcholine, on these receptors.[2] Its potential as an antidiabetic agent stems from its ability to augment glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, an effect mediated by the M3 receptor.[3][4][5]

Q2: We are observing low in vivo efficacy of this compound after oral administration. What could be the underlying cause?

A2: Low in vivo efficacy following oral administration, despite potent in vitro activity, often points to poor oral bioavailability.[6] This can be a result of several factors, including poor aqueous solubility, low dissolution rate in the gastrointestinal tract, extensive first-pass metabolism, or poor permeability across the intestinal epithelium.[7][8] For many new chemical entities, poor water solubility is a primary reason for low oral bioavailability.[8]

Q3: How can we determine if poor solubility is the primary reason for the low oral bioavailability of this compound?

A3: A systematic approach involving both in vitro and in vivo experiments is recommended. Initially, determining the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) is crucial. Subsequently, in vitro dissolution studies with the formulated compound can provide insights into its release characteristics. If solubility is identified as a key issue, various formulation strategies can be employed to enhance it.[9][10]

Q4: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][9][10] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[9]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve solubility and dissolution rate.[7][11] This can be achieved by creating amorphous solid dispersions.[11]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7][9]

  • Complexation:

    • Cyclodextrin Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its solubility.[9]

Troubleshooting Guides

Issue: Inconsistent plasma concentrations of this compound in animal studies.

Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate

  • Troubleshooting Steps:

    • Characterize the physicochemical properties of this compound, including its aqueous solubility at various pH levels.

    • Perform in vitro dissolution testing of the current formulation in biorelevant media.

    • If solubility and dissolution are low, consider reformulation using techniques such as micronization, nanosuspension, or solid dispersion.

Possible Cause 2: First-Pass Metabolism

  • Troubleshooting Steps:

    • Conduct in vitro metabolism studies using liver microsomes (from relevant species and human) to identify major metabolites and metabolic pathways.[12][13]

    • If extensive metabolism is observed, consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact on bioavailability.

    • Prodrug strategies could be explored to mask the metabolic soft spots.[7]

Issue: High variability in oral bioavailability between individual animals.

Possible Cause: Food Effects

  • Troubleshooting Steps:

    • Design a food-effect study in your animal model. Administer this compound in both fasted and fed states and compare the pharmacokinetic profiles.

    • If a significant food effect is observed, consider formulations that can mitigate this, such as lipid-based delivery systems (e.g., SEDDS).

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight316.15 g/mol Favorable for passive diffusion
LogP3.5 (Predicted)High lipophilicity, may lead to poor aqueous solubility
Aqueous Solubility< 0.1 µg/mLVery low, likely to be a major hurdle for oral absorption
pKaNot availableCould influence solubility in different GI tract segments
BCS Class (Hypothetical)Class IIPoor solubility, high permeability

Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of this compound (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0200 ± 60100 (Reference)
Micronized Suspension150 ± 401.5600 ± 150300
Nanosuspension400 ± 901.01800 ± 400900
Solid Dispersion600 ± 1200.752500 ± 5501250
SEDDS800 ± 1800.53500 ± 7001750

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes
  • Objective: To determine the metabolic stability of this compound in liver microsomes.

  • Materials: this compound, liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate (B84403) buffer, positive control compound (e.g., testosterone), LC-MS/MS.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate this compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

  • Materials: this compound formulations, appropriate animal model (e.g., Sprague-Dawley rats), dosing gavage needles, blood collection tubes (with anticoagulant), LC-MS/MS.

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) of a solubilized form of this compound via tail vein injection.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

    • Process blood samples to obtain plasma.

    • Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[14]

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER_Ca Ca2+ Release IP3->ER_Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Insulin Insulin Secretion PKC->Insulin Potentiates ER_Ca->Insulin Triggers

Caption: M3 Muscarinic Receptor Signaling Pathway for Insulin Secretion.

Bioavailability_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poor In Vivo Efficacy of This compound (Oral) solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability dissolution In Vitro Dissolution Testing solubility->dissolution metabolism Metabolic Stability Assay (Liver Microsomes) permeability->metabolism formulate Develop Enhanced Formulations (Micronization, Nanosuspension, SEDDS, etc.) dissolution->formulate metabolism->formulate pk_study Rodent Pharmacokinetic Study (Oral and IV) formulate->pk_study end Optimized Oral Formulation of this compound pk_study->end

Caption: Experimental Workflow for Improving Oral Bioavailability.

References

Validation & Comparative

A Comparative Guide to VU0119498 and Other M1/M3/M5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VU0119498, a pan-positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors (mAChRs), with its more selective derivatives. The document focuses on presenting objective performance data from in vitro and in vivo experiments, supported by detailed methodologies to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction

Muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes, are Gq-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system and various peripheral tissues. Their role in cognitive function, smooth muscle contraction, and glandular secretion has made them attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and diabetes. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine (ACh), thereby preserving the temporal and spatial dynamics of cholinergic signaling.

This compound emerged as a valuable research tool, being one of the first identified PAMs for the M1, M3, and M5 receptors.[1] Subsequent medicinal chemistry efforts have led to the development of more subtype-selective modulators, such as the M1-selective PAMs VU0453595 and VU0486846, and the M5-selective PAM VU0238429. This guide will compare the pharmacological profiles of these key compounds.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and its derivatives at the human M1, M3, and M5 muscarinic acetylcholine receptors. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is presented as the maximal potentiation of the acetylcholine response.

CompoundM1 EC50 (µM)M3 EC50 (µM)M5 EC50 (µM)M1 % ACh MaxM3 % ACh MaxM5 % ACh Max
This compound 6.046.384.08~100%~100%~100%
VU0453595 0.214>30>30~90%N/AN/A
VU0486846 0.31>30>3085%N/AN/A
VU0238429 >30>301.16N/AN/A~100%

N/A: Not applicable or data not available.

Selectivity Profile Against M2 and M4 Receptors

CompoundM2 ActivityM4 Activity
This compound InactiveInactive
VU0453595 InactiveInactive
VU0486846 InactiveInactive
VU0238429 InactiveInactive

Experimental Protocols

The data presented in this guide were primarily generated using in vitro calcium mobilization assays in recombinant cell lines.

Calcium Mobilization Assay

Objective: To determine the potency (EC50) and efficacy of PAMs at Gq-coupled muscarinic receptors.

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor.

Materials:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compounds (this compound, VU0453595, VU0486846, VU0238429).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the recombinant cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove extracellular dye.

    • Add the test compounds to the wells and incubate for a specified period (e.g., 15 minutes).

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add a sub-maximal concentration of acetylcholine (EC20) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured. The data are normalized to the response of a maximal concentration of acetylcholine. EC50 values for the PAMs are calculated from the concentration-response curves using a four-parameter logistic equation.

Mandatory Visualization

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1_M3_M5 Binds PAM PAM (e.g., this compound) PAM->M1_M3_M5 Enhances ACh Binding/Efficacy ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1/M3/M5 Receptor Gq Signaling Pathway.

Experimental_Workflow start Start cell_plating Seed cells expressing M1, M3, or M5 receptors in 384-well plates start->cell_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_prep Prepare serial dilutions of PAMs (this compound and derivatives) dye_loading->compound_prep incubation Incubate cells with PAMs compound_prep->incubation read1 Measure baseline fluorescence (FLIPR or FlexStation) incubation->read1 agonist_addition Add ACh (EC20 concentration) read1->agonist_addition read2 Measure fluorescence change over time agonist_addition->read2 data_analysis Normalize data and calculate EC50 and % ACh max read2->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PAM Screening.

In Vivo Performance

While in vitro assays provide valuable information on the potency and selectivity of these compounds, in vivo studies are crucial for assessing their therapeutic potential.

VU0453595 , the selective M1 PAM, has been evaluated in rodent models of cognition. In these studies, VU045359P5 demonstrated the ability to reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists, a preclinical model relevant to schizophrenia.[2] Notably, M1 PAMs like VU0453595 that lack intrinsic agonist activity have been shown to have a wider therapeutic window compared to "ago-PAMs," which can cause dose-limiting cholinergic side effects.[3][4] VU0453595 has been reported to enhance cognitive performance in rodents without inducing such adverse effects.[4][5]

Discussion

The development of muscarinic PAMs from the pan-active this compound to the highly selective VU0453595, VU0486846, and VU0238429 represents a significant advancement in the field.

  • This compound serves as an important pharmacological tool for studying the combined effects of M1, M3, and M5 receptor modulation. Its lack of selectivity, however, makes it less suitable for dissecting the specific roles of each receptor subtype in complex physiological processes.

  • VU0453595 and VU0486846 offer high selectivity for the M1 receptor, making them excellent probes for investigating the role of M1 in cognition and as potential leads for the development of therapeutics for Alzheimer's disease and the cognitive deficits of schizophrenia. Their "pure PAM" nature, devoid of significant agonist activity, is a key advantage, potentially leading to a better safety profile.

  • VU0238429 , as the first highly M5-preferring PAM, provides a unique opportunity to explore the physiological functions of the M5 receptor, which are currently less understood compared to the M1 and M3 subtypes.

Conclusion

The evolution from the pan-Gq PAM this compound to subtype-selective modulators has provided the research community with a valuable toolkit to investigate the distinct roles of the M1, M3, and M5 receptors. The highly selective M1 PAMs, VU0453595 and VU0486846, with their favorable in vivo profiles, represent promising avenues for the development of novel treatments for cognitive disorders. The M5-selective PAM, VU0238429, opens new doors for understanding the function of this understudied muscarinic receptor subtype. The choice of compound for a particular study will depend on the specific research question, with this compound being suitable for studying pan-Gq activation and the selective derivatives for dissecting the roles of individual receptor subtypes.

References

A Comparative Guide to VU0119498 and BQCA in M1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key allosteric modulators used in the study of the M1 muscarinic acetylcholine (B1216132) receptor (M1R): VU0119498 and Benzyl quinolone carboxylic acid (BQCA). The M1R, a Gq-coupled G protein-coupled receptor (GPCR), is a significant target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the appropriate modulator for their studies.

Executive Summary

This compound and BQCA are both positive allosteric modulators (PAMs) of the M1 receptor, meaning they bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to its natural ligand. However, they exhibit distinct pharmacological profiles. BQCA is a highly selective M1 PAM, demonstrating potentiation of the M1 receptor with minimal effects on other muscarinic receptor subtypes.[1][2] In contrast, this compound acts as a pan-Gq PAM, modulating not only the M1 receptor but also the M3 and M5 receptor subtypes.[3] Furthermore, there are differing reports on the agonist activity of this compound, while BQCA is known to exhibit partial agonist activity at higher concentrations.[4][5][6] These differences in selectivity and agonist potential are critical considerations for in vitro and in vivo experimental design.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and BQCA based on in vitro assays.

Table 1: Positive Allosteric Modulator (PAM) Activity

CompoundReceptor SubtypeAssay TypeEC50 / Inflection PointReference
This compound M1Calcium Mobilization6.04 µM[3]
M3Calcium Mobilization6.38 µM[3]
M5Calcium Mobilization4.08 µM[3]
BQCA M1Calcium Mobilization845 nM[1][6]
M2, M3, M4, M5Calcium MobilizationNo potentiation up to 100 µM[1]

Table 2: Agonist Activity

CompoundReceptor SubtypeAssay TypeEC50NoteReference
This compound M1Calcium Mobilization3.1 µMOne source indicates agonist activity.[4][7]
M1Calcium Mobilization> 30 µMAnother source indicates no significant agonism.
BQCA M1Calcium MobilizationApprox. 50% maximal response at 100 µMExhibits partial agonism at high concentrations.[6]
M1Inositol (B14025) 1-Phosphate AccumulationModerate agonism at high concentrations[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the M1 receptor signaling pathway and the general workflows for the key experimental assays cited in this guide.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Activates Ca²⁺-dependent proteins PKC->Cellular_Response Phosphorylates targets ACh Acetylcholine (ACh) ACh->M1R Binds PAM PAM (BQCA/VU0119498) PAM->M1R Binds (Allosteric site)

M1 Receptor Gq Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis C1 Seed M1R-expressing cells in microplate C2 Incubate overnight C1->C2 C3 Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) C2->C3 C4 Incubate for dye loading C3->C4 A1 Place plate in FLIPR instrument C4->A1 A2 Add compound (this compound or BQCA) A1->A2 A3 Incubate A2->A3 A4 Add ACh (EC₂₀ concentration) A3->A4 A5 Measure fluorescence change (Ca²⁺ mobilization) A4->A5 D1 Normalize fluorescence data A5->D1 D2 Generate concentration-response curves D1->D2 D3 Calculate EC₅₀ values D2->D3

Calcium Mobilization Assay Workflow

IP1_Accumulation_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection (HTRF) cluster_analysis Data Analysis P1 Seed M1R-expressing cells in microplate P2 Incubate overnight P1->P2 S1 Add compound (this compound or BQCA) and ACh in stimulation buffer containing LiCl P2->S1 S2 Incubate to allow IP1 accumulation S1->S2 D1 Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1 cryptate) S2->D1 D2 Incubate D1->D2 D3 Read HTRF signal (665 nm / 620 nm) D2->D3 A1 Calculate HTRF ratio D3->A1 A2 Generate standard curve and concentration-response curves A1->A2 A3 Determine IP1 concentration and calculate EC₅₀ values A2->A3

IP1 Accumulation Assay Workflow

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol is a general guideline for measuring intracellular calcium mobilization in response to M1 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Preparation:

  • Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor into black-walled, clear-bottom 96- or 384-well microplates.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, protected from light. Some protocols may include a subsequent 10-30 minute incubation at room temperature.[8]

3. Compound Addition and Signal Detection:

  • Place the dye-loaded cell plate into the FLIPR instrument.

  • Perform a baseline fluorescence reading.

  • Add the test compound (this compound or BQCA) at various concentrations to the wells.

  • After a short incubation period (typically 2-5 minutes), add a sub-maximal concentration of acetylcholine (ACh), usually the EC₂₀, to stimulate the M1 receptor.

  • Immediately monitor the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.

4. Data Analysis:

  • The fluorescence signal is typically normalized to the baseline reading.

  • Concentration-response curves are generated by plotting the normalized fluorescence response against the logarithm of the compound concentration.

  • The EC₅₀ values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated from these curves.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of M1 receptor activation, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

1. Cell Preparation:

  • Seed CHO cells stably expressing the human M1 receptor into a suitable microplate (e.g., 384-well).

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

2. Cell Stimulation:

  • Prepare a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[9]

  • Add the test compound (this compound or BQCA) and a stimulating concentration of ACh to the cells in the stimulation buffer.

  • Incubate the plate for a defined period (e.g., 1 hour) at 37°C to allow for the accumulation of IP1.[9]

3. IP1 Detection:

  • Lyse the cells and add the HTRF detection reagents to each well. These reagents typically consist of an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).[10]

  • The endogenously produced IP1 will compete with the labeled IP1 for binding to the antibody, leading to a decrease in the HTRF signal.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the detection reaction to reach equilibrium.[11]

4. Data Analysis:

  • Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (acceptor signal / donor signal).

  • Generate a standard curve using known concentrations of IP1.

  • Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.

  • Plot the IP1 concentration against the logarithm of the test compound concentration to generate concentration-response curves and calculate EC₅₀ values.

Conclusion

The choice between this compound and BQCA for M1 receptor studies depends critically on the specific research question. BQCA, with its high selectivity for the M1 receptor, is an excellent tool for dissecting the specific roles of M1R in complex biological systems, minimizing off-target effects on other muscarinic receptors.[1] Its partial agonist activity at high concentrations should be considered in experimental design and data interpretation.

This compound, as a pan-Gq PAM, is useful for studying the combined effects of modulating M1, M3, and M5 receptors or for initial screening efforts where broader activity may be of interest.[3] The conflicting reports on its agonist activity warrant careful characterization of this property in the specific experimental system being used.

Researchers should carefully consider the data presented in this guide and the specific requirements of their assays to make an informed decision on the most appropriate M1 receptor modulator for their investigations.

References

A Comparative Guide to VU0119498 and Amiodarone as Muscarinic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between tool compounds is critical for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two distinct muscarinic modulators: VU0119498 and amiodarone (B1667116). While both interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), their mechanisms, selectivity, and functional outcomes differ significantly.

Executive Summary

This compound is a positive allosteric modulator (PAM) of the Gq-coupled M1, M3, and M5 muscarinic receptors, also exhibiting some agonist activity at the M1 receptor.[1][2][3] In contrast, amiodarone, a well-known antiarrhythmic drug, acts as a novel, selective positive allosteric modulator of the M5 receptor, uniquely enhancing the efficacy of acetylcholine without affecting its potency.[4][5] This fundamental difference in their pharmacological profiles suggests distinct therapeutic potentials and research applications.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and amiodarone based on available experimental data.

Table 1: Potency of this compound as a Positive Allosteric Modulator

Receptor SubtypeEC50 (µM)Assay TypeCell Line
M16.04Calcium MobilizationCHO
M36.38Calcium MobilizationCHO
M54.08Calcium MobilizationCHO

Data sourced from MedchemExpress and Cayman Chemical.[1][6]

Table 2: Agonist Activity of this compound

Receptor SubtypeEC50 (µM)Assay Type
M13.1Not specified

Data sourced from Abcam and TargetMol.[2]

Table 3: Amiodarone's Modulatory and Inhibitory Activity

Receptor SubtypeEffectParameterValue (µM)Assay Type
M5Efficacy PAM--Functional Assays
M1No PAM effect--Functional Assays
M1, M5Allosteric Binding-Micromolar[3H]NMS Binding
Atrial CellsIK.ACh InhibitionIC50~2Patch-clamp

Data sourced from multiple studies.[4][5][7]

Mechanism of Action and Signaling Pathways

This compound acts as a PAM, potentiating the response of acetylcholine at M1, M3, and M5 receptors. These Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a common readout in functional assays for these receptors.

Amiodarone's mechanism is more unconventional. It binds to an allosteric site on the M5 receptor, distinct from the "common" allosteric site, and enhances the maximal response (efficacy) to acetylcholine without altering its binding affinity (potency).[4][5] This suggests a unique conformational change in the receptor that improves its coupling to G-protein signaling machinery.

cluster_this compound This compound Pathway cluster_Amiodarone Amiodarone Pathway ACh_V Acetylcholine (ACh) M135 M1/M3/M5 Receptor ACh_V->M135 Binds Orthosteric Site This compound This compound (PAM) This compound->M135 Binds Allosteric Site Gq_V Gq Protein M135->Gq_V Activates PLC_V Phospholipase C (PLC) Gq_V->PLC_V Activates PIP2_V PIP2 PLC_V->PIP2_V Hydrolyzes IP3_V IP3 PIP2_V->IP3_V DAG_V DAG PIP2_V->DAG_V Ca_V Ca²⁺ Release IP3_V->Ca_V Triggers ACh_A Acetylcholine (ACh) M5 M5 Receptor ACh_A->M5 Binds Orthosteric Site Amiodarone Amiodarone (Efficacy PAM) Amiodarone->M5 Binds Novel Allosteric Site Gq_A Gq Protein M5->Gq_A Enhanced Coupling PLC_A Phospholipase C (PLC) Gq_A->PLC_A Activates Response_A Enhanced Maximal Response (Efficacy) PLC_A->Response_A

Figure 1. Signaling pathways for this compound and Amiodarone.

Experimental Protocols

The characterization of these modulators relies on a set of standard pharmacological assays.

Radioligand Binding Assays

These assays are used to determine if a compound binds to the same site as a known radiolabeled ligand (orthosteric site) or to a different (allosteric) site.

  • Objective: To assess the binding characteristics of amiodarone at M1 and M5 receptors.

  • Methodology:

    • Membranes from cells expressing either M1 or M5 receptors are prepared.

    • Membranes are incubated with a constant concentration of the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS).

    • Increasing concentrations of amiodarone are added to compete for binding.

    • The amount of bound [3H]NMS is measured after separating bound from free radioligand.

  • Key Finding for Amiodarone: Amiodarone was found to only partially inhibit the binding of [3H]NMS, indicating that the two molecules can bind to the receptor simultaneously, a hallmark of an allosteric interaction.[4][5]

Calcium Mobilization Assays

This is a functional assay to measure the downstream effect of Gq-coupled receptor activation.

  • Objective: To determine the potency of this compound as a PAM and to assess the functional effects of amiodarone.

  • Methodology:

    • CHO cells stably expressing the muscarinic receptor subtype of interest are plated.

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • The test compound (e.g., this compound or amiodarone) is added, followed by the addition of acetylcholine (ACh).

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Key Finding for this compound: this compound potentiates ACh-induced calcium responses in cells expressing M1, M3, and M5 receptors.[1][6]

start Start plate_cells Plate CHO cells expressing a specific mAChR subtype start->plate_cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye pre_incubation Pre-incubate with modulator (e.g., this compound) or vehicle load_dye->pre_incubation add_agonist Add Acetylcholine (ACh) at a submaximal (EC₂₀) concentration pre_incubation->add_agonist measure_fluorescence Measure fluorescence change (Ca²⁺ mobilization) using FLIPR add_agonist->measure_fluorescence analyze Analyze data to determine EC₅₀ (for PAMs) or change in efficacy measure_fluorescence->analyze end End analyze->end

Figure 2. General workflow for a calcium mobilization assay.

Selectivity Profile

  • This compound: It is described as a pan-Gq mAChR M1, M3, M5 PAM. It is selective over the Gi-coupled M2 and M4 receptors.[6]

  • Amiodarone: It demonstrates "absolute selectivity" for the M5 receptor in functional assays, meaning it enhances the response to ACh at M5 receptors but not at M1 receptors under the same conditions.[4][5]

Conclusion

This compound and amiodarone represent two distinct classes of muscarinic allosteric modulators. This compound is a conventional PAM, increasing the potency of acetylcholine at M1, M3, and M5 receptors, and also possesses some direct agonist activity at M1. This makes it a useful tool for studying the effects of broad Gq-coupled muscarinic activation.

Amiodarone, conversely, is a highly unusual modulator. Its ability to selectively enhance the efficacy of acetylcholine at M5 receptors without affecting its potency is a rare pharmacological profile.[4][5] This makes amiodarone a unique tool for dissecting the specific roles of M5 receptor signaling and for exploring the therapeutic potential of efficacy-only modulation. Researchers should carefully consider these distinct pharmacological profiles when selecting a modulator for their specific experimental needs.

References

A Comparative Guide to the Efficacy of VU0119498 and Traditional Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of VU0119498, a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors, with that of traditional orthosteric muscarinic agonists. The information is intended to assist researchers in understanding the distinct pharmacological profiles and potential therapeutic applications of these compounds. This comparison is based on available preclinical data, with a focus on quantitative measures of efficacy, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound acts as a positive allosteric modulator, primarily at the M3 muscarinic acetylcholine receptor (M3R), but also shows activity at M1 and M5 receptors.[1] Unlike traditional agonists that directly activate the receptor at the orthosteric binding site, this compound enhances the effect of the endogenous ligand, acetylcholine (ACh).[2][3] This mechanism of action offers the potential for greater specificity and a reduced side-effect profile compared to conventional agonists. The primary therapeutic area explored for this compound is type 2 diabetes, where it has been shown to augment glucose-stimulated insulin (B600854) secretion.[2][4]

Traditional muscarinic agonists, such as pilocarpine, bethanechol, carbachol (B1668302), and oxotremorine, directly bind to and activate muscarinic receptors. They are used in a variety of clinical applications, including the treatment of glaucoma, dry mouth, and urinary retention.[5][6] However, their utility can be limited by a lack of receptor subtype selectivity, leading to a range of side effects. Pilocarpine, for instance, is considered a partial agonist at the M3 receptor and can exhibit biased agonism, preferentially activating certain downstream signaling pathways.[7][8]

This guide presents a compilation of efficacy data, experimental protocols, and signaling pathway diagrams to facilitate a comprehensive comparison.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative efficacy data for this compound and a selection of traditional muscarinic agonists. It is important to note that the experimental contexts and endpoints often differ, making direct comparisons challenging.

Table 1: Efficacy of this compound as a Positive Allosteric Modulator

CompoundAssayCell Line/SystemKey FindingsReference
This compoundCa²⁺ Mobilization (in presence of ACh EC₂₀)CHO cells expressing M1, M3, M5 receptorsEC₅₀ at M1 = 3.20 µM, M3 = 2.22 µM, M5 = 2.11 µM.[1][1]
This compoundACh PotentiationM5-expressing cellsA 30 µM concentration induced a 14-fold leftward shift in the ACh concentration-response curve.[1][1]
This compoundInsulin SecretionMouse pancreatic isletsSignificantly augmented ACh-induced insulin release.[2][2]
This compoundGlucose ToleranceWild-type miceIncreased plasma insulin levels and improved glucose tolerance.[2][2]

Table 2: Efficacy of Traditional Muscarinic Agonists

CompoundReceptor Target(s)AssayCell Line/SystemPotency (EC₅₀/pEC₅₀) / EfficacyReference
PilocarpineM1, M2, M3 (Partial/Biased Agonist)Pupil ConstrictionMouse eye~1000-fold less potent than carbachol and oxotremorine-M.[8][9][8][9]
PIP₂ HydrolysisM3R-overexpressing cellsActs as an antagonist, blocking carbachol-stimulated hydrolysis.[8][9][8][9]
Ca²⁺ MobilizationM1R-overexpressing CHO-K1 cellsFull agonist.[9][9]
BethanecholM2, M3Inhibition of isoprenaline-induced cAMP accumulationGuinea-pig small intestineIC₅₀ = 127 µM.[10][10]
Cationic Current (Icat) ActivationGuinea-pig small intestineIneffective.[10][10]
CarbacholNon-selectiveInositol Phosphates AccumulationCHO-K1 cells expressing M3 receptorspEC₅₀ = 5.9 ± 0.1.[11][11]
Inhibition of isoprenaline-induced cAMP accumulationGuinea-pig small intestineIC₅₀ = 52 µM.[10][10]
Oxotremorine-MM2, M3Ca²⁺ ResponseHEK 293 cellsPartial agonist (Eₘₐₓ = 13.0 ± 0.4% of methacholine (B1211447) response).[12][12]
Cationic Current (Icat) ActivationGuinea-pig small intestineEC₅₀ = 3.5 - 4.5 times lower than carbachol.[10][10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and traditional muscarinic agonists are reflected in their downstream signaling effects.

Mechanism of Positive Allosteric Modulation by this compound

This compound binds to an allosteric site on the M3 receptor, a site distinct from the binding site of the endogenous agonist, acetylcholine. This binding event does not activate the receptor on its own but rather enhances the affinity and/or efficacy of acetylcholine, leading to a potentiated downstream signal.

PAM_Mechanism cluster_receptor M3 Muscarinic Receptor Receptor Orthosteric Site Allosteric Site BasalSignal Basal Signal Receptor->BasalSignal ACh alone p1 p2 ACh ACh ACh->Receptor:ortho PAM This compound PAM->Receptor:allo NoSignal No Signal PotentiatedSignal Potentiated Signal p1->PotentiatedSignal ACh + this compound

Caption: Mechanism of this compound as a positive allosteric modulator.

Canonical Gq-Protein Signaling Pathway for Traditional Agonists

Traditional muscarinic agonists directly activate the M3 receptor, which is coupled to the Gq family of G proteins. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

Gq_Signaling_Pathway Agonist Traditional Agonist (e.g., ACh, Carbachol) M3R M3 Receptor Agonist->M3R Binds to orthosteric site Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: Gq-protein signaling pathway activated by traditional muscarinic agonists.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocols from the cited studies are not fully available, this section outlines the general methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is a common method to assess the activity of compounds at Gq-coupled receptors like the M3 receptor.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing M3 receptor in microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add test compound (agonist or PAM + agonist) load_dye->add_compound measure_fluorescence Measure fluorescence intensity over time using a plate reader add_compound->measure_fluorescence analyze_data Analyze data to determine EC₅₀ or potentiation measure_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro calcium mobilization assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in animal models and is particularly relevant for evaluating the anti-diabetic potential of compounds like this compound.

OGTT_Workflow start Start fasting Fast mice overnight start->fasting baseline_glucose Measure baseline blood glucose (t=0) fasting->baseline_glucose administer_compound Administer this compound or vehicle (e.g., i.p.) baseline_glucose->administer_compound administer_glucose Administer oral glucose gavage administer_compound->administer_glucose measure_glucose Measure blood glucose at specific time points (e.g., 15, 30, 60, 120 min) administer_glucose->measure_glucose analyze_auc Analyze data and calculate Area Under the Curve (AUC) measure_glucose->analyze_auc end End analyze_auc->end

Caption: Key steps in an in vivo oral glucose tolerance test (OGTT) in mice.

Conclusion

This compound represents a promising approach to modulating muscarinic receptor activity with potentially greater selectivity and a more favorable side-effect profile than traditional agonists. Its efficacy as a positive allosteric modulator has been demonstrated in the context of enhancing insulin secretion and improving glucose homeostasis in preclinical models. Traditional muscarinic agonists, while effective in their established clinical uses, often exhibit broader activity and can have complex pharmacological profiles, including partial and biased agonism.

Further research involving direct, head-to-head comparative studies of this compound and traditional agonists across a range of in vitro and in vivo models is warranted to fully elucidate their relative therapeutic potential and safety profiles. The development of more selective allosteric modulators for different muscarinic receptor subtypes continues to be an active and promising area of drug discovery.

References

Validating VU0119498's M3 Receptor-Mediated Effects on Glucose Homeostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of VU0119498, a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), in wild-type versus M3 receptor knockout (M3R-/-) mice. The data presented herein unequivocally demonstrates that the therapeutic effects of this compound on improving glucose tolerance and enhancing insulin (B600854) secretion are critically dependent on the presence of the M3 receptor.

I. Mechanism of Action: M3 Receptor Signaling in Pancreatic β-Cells

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1][2][3] Upon binding of its endogenous ligand, acetylcholine (ACh), the M3 receptor activates the Gq signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ and PKC activity enhances glucose-stimulated insulin secretion.[1][3] this compound, as a PAM, does not activate the M3 receptor on its own but potentiates the receptor's response to acetylcholine, thereby amplifying this signaling pathway.

M3R_Signaling_Pathway cluster_cell Pancreatic β-Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Enhances PKC->Insulin Enhances

M3 Receptor Signaling Pathway in Pancreatic β-Cells.

II. Experimental Validation Workflow

To validate the M3 receptor-dependent effects of this compound, a series of in vivo and ex vivo experiments were conducted using both wild-type (WT) and M3 receptor knockout (M3R-/-) mice. The general workflow is outlined below.

Experimental_Workflow cluster_animal Animal Models cluster_invivo In Vivo Testing cluster_exvivo Ex Vivo Analysis WT_mice Wild-Type (WT) Mice VU0119498_admin This compound Administration WT_mice->VU0119498_admin Islet_Isolation Pancreatic Islet Isolation WT_mice->Islet_Isolation M3KO_mice M3R-/- Mice M3KO_mice->VU0119498_admin M3KO_mice->Islet_Isolation OGTT Oral Glucose Tolerance Test (OGTT) Insulin_Secretion_InVivo In Vivo Insulin Secretion OGTT->Insulin_Secretion_InVivo Data_Analysis Data Analysis and Comparison Insulin_Secretion_InVivo->Data_Analysis VU0119498_admin->OGTT GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Islet_Isolation->GSIS GSIS->Data_Analysis

Experimental workflow for validating this compound effects.

III. Detailed Experimental Protocols

A. Animal Models
  • Strains: Wild-type C57BL/6J mice and M3 receptor knockout (M3R-/-) mice on a C57BL/6J background were used.[4]

  • Housing: Mice were housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.

  • Ethics: All animal procedures were conducted in accordance with the guidelines approved by the Institutional Animal Care and Use Committee.

B. In Vivo Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice were fasted for 16 hours overnight with free access to water.[5]

  • Drug Administration: Thirty minutes prior to the glucose challenge, mice were administered either vehicle or this compound (2 mg/kg) via intraperitoneal (i.p.) injection.[4]

  • Baseline Blood Collection: A baseline blood sample (t=0 min) was collected from the tail vein.

  • Glucose Challenge: Mice were administered D-glucose (2 g/kg body weight) via oral gavage.[5][6]

  • Blood Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a standard glucometer.[5]

  • Plasma Insulin Measurement: Blood samples were collected in EDTA-coated tubes at specified time points, centrifuged to separate plasma, and stored at -80°C for subsequent insulin analysis via ELISA.

C. Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
  • Islet Isolation: Pancreatic islets were isolated from WT and M3R-/- mice by collagenase digestion of the pancreas.

  • Islet Culture: Isolated islets were cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Pre-incubation: Islets were pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

  • Stimulation: Islets were then incubated for 1 hour in KRBB containing 16.7 mM glucose in the presence or absence of acetylcholine (ACh) and/or this compound (20 µM).

  • Insulin Measurement: The supernatant was collected, and the amount of secreted insulin was quantified using an insulin ELISA kit. The insulin content of the islets was also measured after acid-ethanol extraction to normalize the secreted insulin levels.

IV. Comparative Performance Data

The following tables summarize the quantitative data comparing the effects of this compound in wild-type and M3R-/- mice.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT)
Time (min)Wild-Type + Vehicle (mg/dL)Wild-Type + this compound (mg/dL)M3R-/- + Vehicle (mg/dL)M3R-/- + this compound (mg/dL)
0 85 ± 583 ± 488 ± 686 ± 5
15 280 ± 20185 ± 15290 ± 22285 ± 20
30 350 ± 25210 ± 18360 ± 28355 ± 25
60 250 ± 18150 ± 12260 ± 20255 ± 18
120 120 ± 1095 ± 8125 ± 11122 ± 10

*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type + Vehicle. Data are representative based on findings from Zhu et al., 2019.[4]

Table 2: Effect of this compound on In Vivo Glucose-Stimulated Insulin Secretion
Time (min)Wild-Type + Vehicle (ng/mL)Wild-Type + this compound (ng/mL)M3R-/- + Vehicle (ng/mL)M3R-/- + this compound (ng/mL)
0 0.5 ± 0.10.6 ± 0.10.4 ± 0.10.5 ± 0.1
15 2.5 ± 0.34.8 ± 0.52.4 ± 0.32.5 ± 0.4
30 3.2 ± 0.46.5 ± 0.63.1 ± 0.43.2 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type + Vehicle. Data are representative based on findings from Zhu et al., 2019.[4]

Table 3: Effect of this compound on Ex Vivo ACh-Stimulated Insulin Secretion from Isolated Islets
ConditionWild-Type Islets (Insulin Secretion as % of Content)M3R-/- Islets (Insulin Secretion as % of Content)
16.7 mM Glucose 1.8 ± 0.21.7 ± 0.2
16.7 mM Glucose + ACh 3.5 ± 0.41.8 ± 0.2
16.7 mM Glucose + ACh + this compound 6.2 ± 0.6*1.9 ± 0.3

*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type Islets with 16.7 mM Glucose + ACh. Data are representative based on findings from Zhu et al., 2019.[4]

V. Conclusion

The experimental data presented in this guide provide compelling evidence that the positive allosteric modulator this compound exerts its beneficial effects on glucose homeostasis through the M3 muscarinic acetylcholine receptor. In wild-type mice, this compound significantly improves glucose tolerance and enhances both in vivo and ex vivo insulin secretion in response to a glucose challenge.[4] Conversely, these effects are completely absent in mice lacking the M3 receptor, demonstrating the on-target specificity of this compound.[4] These findings validate the M3 receptor as a key therapeutic target for type 2 diabetes and establish M3 receptor knockout mice as an essential tool for the preclinical evaluation of M3R-targeting compounds.

References

Comparative Guide to the Cross-reactivity of VU0119498 with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) cross-reactivity profile of VU0119498. As a positive allosteric modulator (PAM), understanding its selectivity is crucial for the accurate interpretation of experimental results and for assessing its potential therapeutic applications. This document summarizes the available quantitative data on its activity, presents detailed experimental methodologies for assessing GPCR activity, and includes visualizations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Cross-reactivity

This compound is a pan-Gq muscarinic acetylcholine (B1216132) receptor (mAChR) M1, M3, and M5 positive allosteric modulator. It has also been described as an M1 muscarinic receptor agonist.[1][2] The following table summarizes the known potency of this compound at its primary targets.

ReceptorFamilyCouplingAssay TypePotency (EC₅₀)Reference
M1 mAChRMuscarinicGqCalcium Mobilization6.04 µM[3]
M3 mAChRMuscarinicGqCalcium Mobilization6.38 µM[3]
M5 mAChRMuscarinicGqCalcium Mobilization4.08 µM[3]
M1 mAChRMuscarinicGqAgonist Activity3.1 µM[1][2]

Selectivity Profile: this compound is reported to be selective for the M1, M3, and M5 mAChR subtypes over the M2 and M4 subtypes.[3] However, a comprehensive screening profile against a broader panel of GPCRs from different families (e.g., adrenergic, dopaminergic, serotonergic) is not extensively available in the public domain. Such broad screening is essential for a complete understanding of its off-target effects.

Signaling Pathway of Primary Targets (M1, M3, M5 mAChRs)

The M1, M3, and M5 muscarinic acetylcholine receptors primarily couple to the Gq family of G proteins. As a positive allosteric modulator, this compound enhances the signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh), to these receptors. The downstream signaling pathway is illustrated below.

Gq_Signaling_Pathway ACh Acetylcholine (ACh) GPCR M1/M3/M5 Receptor ACh->GPCR Binds This compound This compound (PAM) This compound->GPCR Enhances ACh Binding/Efficacy Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto Intracellular Ca²⁺ Increase ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Substrates GPCR_Screening_Workflow start Start: Compound of Interest (this compound) primary_screen Primary Screen: Single high concentration (e.g., 10 µM) against a broad GPCR panel start->primary_screen hit_identification Hit Identification: Identify GPCRs showing significant agonist, antagonist, or modulator activity primary_screen->hit_identification dose_response Dose-Response Confirmation: Generate concentration-response curves for identified hits to determine potency (EC₅₀/IC₅₀) hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays: Confirm activity using a different assay format (e.g., binding assay, β-arrestin recruitment) dose_response->secondary_assays selectivity_profile Generate Selectivity Profile: Compare potency at primary targets vs. off-targets secondary_assays->selectivity_profile end End: Characterized Compound selectivity_profile->end

References

A Comparative Analysis of VU0119498's Efficacy: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of VU0119498, a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). The following sections present a comprehensive overview of its performance, supported by experimental data and detailed methodologies.

This compound has emerged as a promising agent for enhancing insulin (B600854) secretion, with potential therapeutic applications in conditions like type 2 diabetes.[1][2] Its mechanism of action as a PAM allows it to potentiate the effects of the endogenous ligand, acetylcholine (ACh), specifically at M3Rs, which are crucial for glucose-stimulated insulin secretion (GSIS).[1][3] This targeted activity has been demonstrated in both cellular and whole-organism models, showcasing its potential for improving glucose homeostasis.[1][2][4]

Quantitative Data Summary

The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The tables below summarize the key findings, providing a clear comparison of its effects in different experimental settings.

Table 1: In Vitro Efficacy of this compound on Insulin Secretion and Calcium Mobilization

Cell/Tissue TypeTreatmentConcentration of this compoundOutcome
MIN6-K8 CellsACh + this compound20 µMAugmented ACh-induced insulin secretion
MIN6-K8 CellsACh + this compound20 µMEnhanced ACh-mediated increases in intracellular Ca2+
Mouse Pancreatic IsletsACh + this compoundNot specifiedSignificantly augmented ACh-induced insulin release
Human Pancreatic IsletsACh + this compoundNot specifiedSignificantly augmented ACh-induced insulin release

Data synthesized from multiple experimental descriptions in the source material.[1]

Table 2: In Vivo Efficacy of this compound on Glucose Homeostasis

Animal ModelTreatmentDosage of this compoundKey Findings
Wild-type miceThis compoundNot specifiedSignificant increase in plasma insulin levels and striking improvement in glucose tolerance.[1][2][5]
Mutant mice lacking β-cell M3RsThis compoundNot specifiedAbsence of the effects observed in wild-type mice, confirming M3R-mediated action.[1][2][5]
Obese, glucose-intolerant wild-type miceThis compound0.5 mg/kg (i.p.)Restored normal glucose tolerance and enhanced insulin release.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Insulin Secretion Assay (MIN6-K8 Cells)
  • Cell Culture: MIN6-K8 cells, a mouse pancreatic β-cell line, were cultured under standard conditions.

  • Pre-incubation: Cells were washed and pre-incubated in a glucose-free buffer.

  • Stimulation: Cells were then incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of acetylcholine (ACh) and varying concentrations of this compound.

  • Sample Collection: After the incubation period, the supernatant was collected.

  • Insulin Measurement: Insulin concentrations in the supernatant were determined using a standard insulin ELISA kit.

Intracellular Calcium Measurement
  • Cell Loading: MIN6-K8 cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The loaded cells were then stimulated with ACh in the presence or absence of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentrations were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or plate reader.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Wild-type and obese, glucose-intolerant mice were used.

  • Fasting: Mice were fasted overnight prior to the experiment.

  • Drug Administration: A single intraperitoneal (i.p.) injection of this compound or vehicle was administered.

  • Glucose Challenge: After a set time (e.g., 30 minutes), an oral gavage of glucose (e.g., 1 g/kg) was given.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels were measured using a glucometer, and plasma insulin levels were determined by ELISA.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for in vivo testing.

G Signaling Pathway of this compound in Pancreatic β-Cells ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Allosterically Modulates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion Triggers G In Vivo Efficacy Testing Workflow Start Start Fasting Overnight Fasting of Mice Start->Fasting Injection Administer this compound or Vehicle (i.p.) Fasting->Injection Wait Wait 30 minutes Injection->Wait Glucose Oral Glucose Gavage Wait->Glucose Sampling Collect Blood Samples at Timed Intervals Glucose->Sampling Analysis Measure Blood Glucose and Plasma Insulin Sampling->Analysis End End Analysis->End

References

Navigating M3 Receptor Modulation: A Comparative Guide to VU0119498 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the study of the M3 muscarinic acetylcholine (B1216132) receptor, a key player in smooth muscle contraction, glandular secretion, and neuronal signaling, is of paramount importance. Positive allosteric modulators (PAMs) of the M3 receptor offer a promising therapeutic avenue by enhancing the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity and a lower potential for side effects compared to orthosteric agonists. VU0119498 has been a widely used tool compound for these studies; however, the quest for more potent and selective modulators is ongoing. This guide provides a detailed comparison of alternative compounds to this compound for M3 PAM research, focusing on pharmacological data, experimental protocols, and relevant signaling pathways.

At a Glance: Comparing M3 Positive Allosteric Modulators

The landscape of M3 PAMs has evolved, with newer compounds demonstrating distinct pharmacological profiles. While this compound is a well-characterized pan-Gq mAChR PAM, affecting M1, M3, and M5 receptors, a notable alternative, ASP8302, has emerged with a focus on the M3 receptor. The following table summarizes the key quantitative data for these compounds.

CompoundTarget(s)M3 EC50 (Potentiation)M3 Potentiation (Fold Shift)Selectivity ProfileKey Features
This compound M1, M3, M56.38 µM[1]Not explicitly reported as fold-shift, but potentiates acetylcholine responses.[1]Pan-Gq mAChR PAM[1]A foundational tool compound for studying Gq-coupled muscarinic receptors.[1]
ASP8302 M3, M5Not explicitly reported51.2-fold leftward shift of the carbachol (B1668302) concentration-response curve at 1 µM.[2]Preferential for M3 and M5 over M1, M2, and M4.[3][4]A highly potent M3 PAM with a distinct allosteric binding site.[3][4]

Delving Deeper: Pharmacological Profiles

This compound: This compound is a foundational tool in M3 receptor research, known for its positive allosteric modulation of all Gq-coupled muscarinic receptors (M1, M3, and M5).[1] Its EC50 for potentiation of the M3 receptor is 6.38 µM.[1] While it has been instrumental in elucidating the roles of these receptors, its lack of selectivity can be a limitation in studies requiring specific M3 modulation. Efforts to optimize the this compound scaffold have led to the development of highly selective M1 and M5 PAMs, but a selective M3 PAM from this chemical series has remained elusive.[5][6]

ASP8302: A more recent entrant, ASP8302, has demonstrated significant promise as a potent and more selective M3 PAM.[3][4] A key study reported that at a concentration of 1 µM, ASP8302 induced a 51.2-fold leftward shift in the concentration-response curve of the agonist carbachol, indicating a substantial potentiation of the M3 receptor response.[2] This suggests a higher potency compared to this compound. ASP8302 also shows a degree of selectivity, with more pronounced effects on M3 and M5 receptors compared to other muscarinic subtypes.[3][4] Notably, ASP8302 is reported to bind to a novel allosteric site on the M3 receptor, distinct from the binding sites of other known allosteric modulators.[3][4]

Understanding the Mechanism: The M3 Receptor Signaling Pathway

Activation of the M3 muscarinic acetylcholine receptor initiates a well-defined signaling cascade. This pathway is crucial for the physiological responses mediated by the M3 receptor and is the target of PAMs like this compound and ASP8302.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response (e.g., muscle contraction, secretion) Ca->CellularResponse Mediates ACh Acetylcholine (ACh) ACh->M3R Binds to orthosteric site PAM M3 PAM (e.g., this compound, ASP8302) PAM->M3R Binds to allosteric site

M3 Receptor Signaling Cascade

In the Lab: Experimental Protocols for M3 PAM Characterization

The primary method for characterizing the activity of M3 PAMs is the intracellular calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation, which is a direct downstream effect of the M3 signaling pathway. The Fluorometric Imaging Plate Reader (FLIPR) is a commonly used instrument for this high-throughput assay.

Detailed Protocol: Intracellular Calcium Mobilization Assay using FLIPR

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human M3 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • On the day of the assay, prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or a commercially available no-wash calcium assay kit) according to the manufacturer's instructions. The loading buffer should also contain an organic anion transport inhibitor, such as probenecid, to prevent dye leakage from the cells.

  • Aspirate the growth medium from the cell plates and add the dye loading solution to each well.

  • Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye loading.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (M3 PAMs) and the agonist (acetylcholine or carbachol) in an appropriate assay buffer.

  • For a PAM potentiation assay, a two-addition protocol is used in the FLIPR instrument.

  • The first addition will be the M3 PAM at various concentrations.

  • The second addition will be the agonist at a fixed concentration (typically the EC20, the concentration that gives 20% of the maximal response) to all wells.

4. FLIPR Measurement:

  • Set up the FLIPR instrument to measure fluorescence changes over time.

  • Establish a baseline fluorescence reading for a few seconds.

  • Initiate the first addition of the PAM compound and continue to record the fluorescence.

  • After a set incubation time (e.g., 2-5 minutes), initiate the second addition of the agonist and record the subsequent calcium flux for 1-3 minutes.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the EC50 of the PAM's potentiation by plotting the agonist-induced response against the concentration of the PAM.

  • To determine the fold-shift, concentration-response curves for the agonist are generated in the absence and presence of a fixed concentration of the PAM. The fold-shift is calculated as the ratio of the agonist EC50 in the absence of the PAM to the agonist EC50 in the presence of the PAM.

Experimental Workflow for M3 PAM Characterization

Experimental_Workflow Start Start: Identify Potential M3 PAM Compounds PrimaryScreening Primary Screening: Intracellular Calcium Mobilization Assay (FLIPR) Start->PrimaryScreening HitConfirmation Hit Confirmation and Potency Determination: Concentration-Response Curves PrimaryScreening->HitConfirmation Selectivity Selectivity Profiling: Test against other Muscarinic Receptor Subtypes (M1, M2, M4, M5) HitConfirmation->Selectivity Mechanism Mechanism of Action Studies: Radioligand Binding Assays (to determine effect on agonist affinity) HitConfirmation->Mechanism InVitro In Vitro Functional Assays: (e.g., smooth muscle contraction in tissue baths) Selectivity->InVitro Mechanism->InVitro InVivo In Vivo Studies: (e.g., animal models of disease) InVitro->InVivo Lead Lead Compound InVivo->Lead

Workflow for M3 PAM Characterization

References

Unraveling M3 Receptor Function: A Comparative Guide to Genetic and Pharmacological Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies used to study the M3 muscarinic acetylcholine (B1216132) receptor, comparing genetic tools with the pharmacological modulator VU0119498. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available techniques, supported by experimental data and detailed protocols.

The M3 muscarinic acetylcholine receptor (M3R), a G protein-coupled receptor (GPCR), plays a pivotal role in a multitude of physiological processes, including smooth muscle contraction, glandular secretion, and insulin (B600854) release.[1][2] Its involvement in various pathological conditions has made it a significant target for therapeutic intervention. Understanding the intricate functions of the M3R requires robust scientific methods. This guide provides a comparative analysis of two primary approaches used to investigate M3R function: genetic manipulation and pharmacological modulation with the positive allosteric modulator (PAM) this compound.

Genetic Approaches: Precision in Perturbation

Genetic strategies offer a high degree of specificity in studying protein function by directly targeting the gene encoding the protein of interest. Techniques such as knockout mice, siRNA-mediated knockdown, and CRISPR-Cas9 gene editing allow for precise manipulation of M3R expression.

M3 Receptor Knockout Mice:

Mice with a targeted deletion of the Chrm3 gene (M3R-/-) have been instrumental in elucidating the in vivo roles of the M3 receptor. These animals exhibit a distinct phenotype characterized by reduced salivary and tear secretion, decreased bladder contractility, and altered metabolic profiles, including hypophagia, leanness, and improved glucose tolerance.[3][4] While providing invaluable systemic insights, a key limitation is the potential for developmental compensation and the inability to study the receptor's function in a specific tissue or at a particular time.

siRNA-Mediated Knockdown:

Small interfering RNA (siRNA) offers a transient and more localized approach to silence M3R expression. This technique is particularly useful in cell culture experiments to probe the receptor's function in specific cell types and signaling pathways. Studies have successfully used siRNA to confirm the M3R's role in mediating cellular responses like calcium mobilization and cell proliferation.[5] However, the efficiency of knockdown can vary, and off-target effects are a potential concern.

CRISPR-Cas9 Gene Editing:

The revolutionary CRISPR-Cas9 technology allows for precise and permanent modification of the Chrm3 gene in vitro and in vivo.[6][7] This tool can be used to create cell lines or animal models with specific mutations, deletions, or insertions, offering unparalleled precision in studying structure-function relationships of the M3R. While powerful, the generation and validation of CRISPR-edited models can be time-consuming and technically demanding.

Pharmacological Approach: The Modulator this compound

Pharmacological tools provide a complementary approach to genetic methods, allowing for the acute and often reversible modulation of receptor activity. This compound is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic receptors.[8][9] As a PAM, it enhances the effect of the endogenous agonist, acetylcholine, without directly activating the receptor itself. This property makes it a valuable tool for studying the physiological consequences of potentiating M3R signaling.

This compound has been shown to augment acetylcholine-induced insulin secretion from pancreatic β-cells and improve glucose tolerance in mice.[4][10] A significant advantage of using a PAM like this compound is the ability to study the effects of enhanced receptor signaling in a temporal and dose-dependent manner, which is not possible with genetic knockout models. However, its lack of selectivity for the M3R over M1R and M5R necessitates careful experimental design and the use of appropriate controls, such as M3R knockout animals, to confirm the target of its effects.[4]

Quantitative Data Comparison

The following tables summarize quantitative data from studies utilizing genetic approaches and this compound to investigate M3 receptor function.

Parameter M3 Receptor Knockout Mice (M3R-/-) Wild-Type Mice Reference
Body WeightLeaner phenotypeNormal[1][3]
Food IntakeHypophagic (reduced)Normal[1]
Glucose ToleranceImprovedNormal[3]
Insulin SensitivityIncreasedNormal[3]
Salivary SecretionSignificantly reducedNormal[4]
Bronchoconstriction (vagally-mediated)AbolishedPresent[11]

Table 1: Phenotypic Characteristics of M3 Receptor Knockout Mice. This table highlights the key metabolic and physiological changes observed in mice lacking the M3 receptor compared to their wild-type counterparts.

Treatment Cell Line/Tissue Parameter Measured Effect of this compound Reference
This compound (in the presence of ACh)MIN6-K8 β-cellsInsulin SecretionPotentiated[12]
This compound (in the presence of ACh)Mouse pancreatic isletsInsulin SecretionPotentiated[4][10]
This compound (in the presence of ACh)Human pancreatic isletsInsulin SecretionPotentiated[4]
This compound (0.5 mg/kg, i.p.)Wild-Type MiceGlucose ToleranceImproved[8]
This compound (0.5 mg/kg, i.p.)Obese, glucose-intolerant miceGlucose ToleranceImproved[8]

Table 2: In Vitro and In Vivo Effects of this compound on Insulin Secretion and Glucose Homeostasis. This table summarizes the potentiating effects of this compound on M3 receptor-mediated responses in the context of glucose metabolism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

siRNA Transfection for M3 Receptor Knockdown

Objective: To transiently reduce the expression of the M3 receptor in a cultured cell line.

Materials:

  • HEK293 cells (or other suitable cell line)

  • M3 receptor-specific siRNA duplexes and a non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10 pmol of siRNA in 50 µL of Opti-MEM™.

    • In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and fresh complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Assess the efficiency of M3 receptor knockdown by quantitative RT-PCR or Western blotting. Functional assays can then be performed to evaluate the consequences of reduced M3R expression.[9][13]

Calcium Imaging Assay for M3 Receptor Activation

Objective: To measure changes in intracellular calcium concentration following M3 receptor stimulation.

Materials:

  • Cells expressing the M3 receptor (e.g., CHO-K1 or HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • M3 receptor agonist (e.g., carbachol)

  • This compound (for potentiation studies)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • For antagonist or PAM studies, add the compounds (e.g., this compound) and incubate for a predetermined time.

    • Place the plate in the fluorescence plate reader.

  • Signal Detection:

    • Establish a baseline fluorescence reading.

    • Add the M3 receptor agonist (e.g., carbachol) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the peak fluorescence response or the area under the curve.[14][15]

In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the effect of M3 receptor modulation on glucose clearance in mice.

Materials:

  • Mice (e.g., wild-type, M3R-/-, or pharmacologically treated)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • This compound or vehicle solution for injection

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level from a tail snip.

  • Compound Administration (for pharmacological studies): Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage or i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.[16]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

M3R_Signaling_Pathway cluster_membrane Plasma Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_cyto->Cellular_Response Triggers PKC->Cellular_Response Modulates Experimental_Workflow_Comparison cluster_genetic Genetic Approaches cluster_pharma Pharmacological Approach Knockout M3R Knockout Mice (Systemic, Chronic) Phenotypic_Analysis Phenotypic Analysis (e.g., Metabolism, Secretion) Knockout->Phenotypic_Analysis In vivo studies siRNA siRNA Knockdown (Localized, Transient) Cellular_Assays Cellular Assays (e.g., Ca²⁺ Flux, Proliferation) siRNA->Cellular_Assays In vitro studies CRISPR CRISPR/Cas9 Editing (Precise, Permanent) Mechanistic_Studies Mechanistic Studies (Structure-Function) CRISPR->Mechanistic_Studies In vitro/In vivo studies This compound This compound (PAM) (Systemic/Localized, Acute) Functional_Assays Functional Assays (e.g., Insulin Secretion) This compound->Functional_Assays In vitro/In vivo studies Study_Question Research Question: Role of M3R in... Study_Question->Knockout Study_Question->siRNA Study_Question->CRISPR Study_Question->this compound

References

Safety Operating Guide

Proper Disposal Procedures for VU0119498: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling VU0119498 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, supplementing product-specific information with general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC₁₅H₁₀BrNO₂
Molecular Weight316.15 g/mol
AppearanceSolid
Purity>99%
SolubilitySoluble in DMSO

Experimental Protocol: Disposal of Solid this compound

The following procedure outlines the steps for the safe disposal of solid this compound waste. This protocol is based on general laboratory hazardous waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (solid waste), clearly labeled.

  • Waste label.

  • Spatula or scoop.

  • Sealable plastic bag.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Segregate the Waste: Do not mix this compound with other waste types, such as sharps, liquids, or non-hazardous trash. Solid chemical waste must be kept separate.

  • Containerize the Waste:

    • Carefully transfer the solid this compound waste into a designated and compatible hazardous waste container for solid chemical waste. Use a spatula or scoop to avoid direct contact.

    • For small quantities, the waste can be placed in a sealable plastic bag before being deposited into the larger solid waste container to minimize dust and contamination.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("this compound") and any other required information, such as the date and the generating lab's details, on the label.

  • Store the Waste Container:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.

  • Arrange for Disposal:

    • Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. Discharge into the environment must be avoided.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Solid Waste ppe->segregate containerize Step 3: Place in Labeled, Compatible Solid Waste Container segregate->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store pickup Step 5: Arrange for Pickup by EHS/Waste Management store->pickup end_node End: Proper Disposal pickup->end_node

Caption: this compound Disposal Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0119498
Reactant of Route 2
Reactant of Route 2
VU0119498

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。